Dabigatran-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H25N7O3 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuterio(113C)methyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1+1D3 |
InChI Key |
YBSJFWOBGCMAKL-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dabigatran-13C,d3: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Dabigatran-13C,d3, an isotopically labeled form of the direct thrombin inhibitor, Dabigatran. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical assays involving Dabigatran.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Dabigatran, a potent, reversible, and competitive direct inhibitor of thrombin. The isotopic labeling involves the incorporation of one carbon-13 atom and three deuterium atoms into the Dabigatran molecule. This labeling results in a molecule that is chemically identical to Dabigatran but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[1][2]
The chemical name for this compound is 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-(methyl-13C-d3)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid.[3]
Table 1: Chemical and Physical Properties of Dabigatran and this compound
| Property | Dabigatran | This compound |
| Chemical Formula | C25H25N7O3 | C24¹³CH22D3N7O3 |
| Molecular Weight | 471.5 g/mol [4] | 475.52 g/mol [1][3] |
| CAS Number | 211914-51-1[4] | 2967480-55-1[5] |
| Appearance | White to off-white powder | Presumed to be a white to off-white powder |
| Melting Point | 276-277 °C[4] | Not explicitly reported; expected to be very similar to Dabigatran |
| Solubility | Soluble in acidic solutions, slightly soluble in DMSO[5] | Soluble in acidic solutions, slightly soluble in DMSO[5] |
Note: Specific experimental data for the physical properties of this compound are not widely published. The properties are expected to be nearly identical to those of unlabeled Dabigatran due to the nature of isotopic substitution.
Mechanism of Action of Dabigatran
Dabigatran functions as a direct thrombin inhibitor. Thrombin (Factor IIa) is a crucial enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By binding to the active site of both free and clot-bound thrombin, Dabigatran effectively blocks this conversion, thereby preventing thrombus formation.[1][2]
Caption: Mechanism of action of Dabigatran as a direct thrombin inhibitor.
Application as an Internal Standard in Bioanalysis
The primary application of this compound is as an internal standard in the quantitative analysis of Dabigatran in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical chemistry as it compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.[6]
Table 2: Representative LC-MS/MS Parameters for Dabigatran Analysis using Labeled Internal Standards
| Parameter | Dabigatran | This compound (or similar labeled standard) |
| Precursor Ion (m/z) | 472.2 | 475.0 / 476.0 / 478.2 |
| Product Ion (m/z) | 289.1 | 292.0 / 293.0 / 295.2 |
| Linearity Range | 1 - 500 ng/mL | N/A |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | N/A |
Note: The exact m/z values may vary slightly depending on the specific labeling pattern (e.g., d3 vs. 13C6) and the instrument used.[7][8][9]
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of Dabigatran in human plasma using this compound as an internal standard. This protocol is a composite based on several published methods.[7][8][9]
Sample Preparation (Protein Precipitation)
-
Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature.
-
Spike with Internal Standard: To a 50 µL aliquot of plasma, add 20 µL of a 100 ng/mL solution of this compound in methanol.
-
Protein Precipitation: Add 180 µL of methanol to the plasma sample.
-
Vortex: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 15% B
-
0.5-1.0 min: Ramp to 95% B
-
1.0-2.0 min: Hold at 95% B
-
2.0-2.1 min: Return to 15% B
-
2.1-3.0 min: Re-equilibrate at 15% B
-
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dabigatran: 472.2 → 289.1
-
This compound: 475.0 → 292.0 (or other appropriate transition based on the specific labeled standard)
-
-
Data Analysis: The concentration of Dabigatran in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Caption: Experimental workflow for the quantification of Dabigatran in plasma.
Synthesis of Isotopically Labeled Dabigatran
The synthesis of isotopically labeled Dabigatran, including this compound, typically involves a multi-step process starting from commercially available labeled precursors. For example, a common approach for deuterium labeling involves using deuterium methylamine hydrochloride as the deuterium source.[10][11][12] The synthesis of a 13C-labeled version of the prodrug, dabigatran etexilate, has been described starting from aniline-¹³C₆. While the specific synthesis of this compound is proprietary to the manufacturers, the general synthetic routes for Dabigatran and its analogs are well-documented in the scientific and patent literature.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Dabigatran in biological samples. Its chemical and physical properties are nearly identical to the parent compound, allowing it to serve as an ideal internal standard in LC-MS/MS assays. The detailed experimental protocols and understanding of its application are crucial for researchers and drug development professionals working on the pharmacokinetics and therapeutic monitoring of this important anticoagulant.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dabigatran-13C-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the DOAC-Stop Procedure by LC-MS/MS Assays for Determining the Residual Activity of Dabigatran, Rivaroxaban, and Apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endotell.ch [endotell.ch]
- 10. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Dabigatran-13C,d3
This technical guide provides a comprehensive overview of the synthetic pathways and isotopic labeling processes for Dabigatran, a direct thrombin inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows for both Carbon-13 and Deuterium-labeled Dabigatran.
Synthesis of Dabigatran-13C
The synthesis of Carbon-13 labeled Dabigatran etexilate has been accomplished in an eight-step process with an overall yield of 6%, utilizing aniline-¹³C₆ as the starting material for the isotopic label incorporation.[1] This method provides a strategic approach to introduce the ¹³C atoms into the core structure of the Dabigatran molecule.
Experimental Protocols for Dabigatran-13C Synthesis
While the full detailed experimental protocol for each of the eight steps is extensive, the following table summarizes the key transformations and reagents involved in a common synthetic route that can be adapted for the introduction of the ¹³C label from aniline-¹³C₆. The general, non-labeled synthesis typically involves the coupling of key intermediates, which can be prepared from isotopically labeled precursors.
| Step | Reaction | Key Reagents and Conditions |
| 1 | Amidation | 4-methylamino-3-nitro-benzoyl chloride, ethyl 3-(pyridin-2-ylamino)propanoate, Triethylamine, Dichloromethane (DCM), 0-10 °C to 30 °C |
| 2 | Reduction of Nitro Group | Palladium on Carbon (Pd/C) with Hydrogen gas, or Sodium Dithionite (Na₂S₂O₄), or Raney Nickel with Hydrogen gas, or Iron/HCl |
| 3 | Cyclization to form Benzimidazole ring | 2-(4-cyanophenylamino)acetic acid, 1,1'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF), Acetic acid |
| 4 | Pinner Reaction (Amidine formation) | Ethanol, HCl gas, followed by Ammonia gas |
| 5 | Acylation of Amidine | n-hexyl chloroformate, Potassium carbonate, Acetone/Water |
| 6 | Final Salt Formation | Methanesulfonic acid, Acetone |
This table represents a generalized synthetic scheme for Dabigatran etexilate. The introduction of the ¹³C label would originate from the use of aniline-¹³C₆ in the initial steps of synthesizing the benzimidazole core.
Synthetic Workflow for Dabigatran-13C
Caption: Synthetic workflow for Dabigatran-¹³C Etexilate.
Synthesis of Dabigatran-d3
The deuterium labeling of Dabigatran has been achieved through various strategies, including the use of deuterium methylamine hydrochloride as the source of the d3 label.[2] Another approach involves a seven-step synthesis starting from 4-nitrobenzonitrile-2,3,5,6-D4 to produce deuterium-substituted Dabigatran etexilate with high purity and isotopic enrichment.[3]
Experimental Protocols for Dabigatran-d3 Synthesis
The following table outlines the key steps for the synthesis of Dabigatran-d3, focusing on the introduction of the deuterium label via a deuterated methylamine precursor.
| Step | Reaction | Key Reagents and Conditions |
| 1 | N-methylation with d3-source | 4-chloro-3-nitrobenzoate methyl ester, Deuterium methylamine hydrochloride (CD₃NH₂·HCl) |
| 2 | Acyl Chlorination | Thionyl chloride |
| 3 | Acylamidation | Coupling with the appropriate side chain |
| 4 | Alkylation | Introduction of the ethyl propanoate side chain |
| 5 | Reduction of Nitro Group | e.g., Pd/C, H₂ |
| 6 | Cyclization to form Benzimidazole ring | |
| 7 | Final modifications and salt formation |
This table provides a representative pathway for d3 labeling. The specific conditions and intermediates may vary based on the chosen synthetic route.
A patented method for preparing deuterium-substituted dabigatran etexilate starts with 4-nitrobenzonitrile-2, 3, 5, 6-D4 and proceeds through a seven-step reaction.[3] This method reports a final product purity of over 99%, a yield exceeding 90%, and an isotopic abundance of more than 99%.[3]
Synthetic Workflow for Dabigatran-d3
References
Technical Guide: Certificate of Analysis for Dabigatran-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies related to the isotopically labeled compound, Dabigatran-13C,d3. This information is critical for researchers utilizing this compound as an internal standard in pharmacokinetic studies, bioanalytical method development, and other research applications.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found in a Certificate of Analysis for this compound.
Table 1: General Information
| Parameter | Specification |
| Compound Name | This compound |
| Chemical Name | 3-(2-(((4-Carbamimidoylphenyl)amino)methyl)-1-(methyl-d3)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid-13C |
| Molecular Formula | C₂₄¹³CH₂₂D₃N₇O₃[1] |
| Molecular Weight | 475.52 g/mol [1] |
| CAS Number | 1246817-44-6 (for D3 variant)[2] |
| Appearance | - |
| Solubility | - |
Table 2: Analytical Data
| Test | Method | Result |
| Chromatographic Purity | HPLC | >90%[2] |
| Identity (Mass) | Mass Spectrometry | Conforms to structure[2] |
| Identity (NMR) | ¹H-NMR | Conforms to structure[2] |
| Isotopic Purity | Mass Spectrometry | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A gradient reversed-phase HPLC method is commonly employed to determine the purity of Dabigatran and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-4, 5µm (250mm × 4.6mm)[3]
-
Mobile Phase A: 0.02M Potassium dihydrogen phosphate buffer (pH 3.0)[3][4]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient Program: A typical gradient would be T/%B: 0/40, 5/50, 10/70, 15/70, 15.1/40, 20/40[4]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25°C[3]
-
Detection Wavelength: 220 nm[3]
-
Injection Volume: 10 µL[3]
-
Diluent: Water:Acetonitrile (50:50 v/v)[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of Dabigatran and its isotopically labeled internal standards in biological matrices.
-
Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C8, 1.7 µm (100 mm × 1 mm)[5] or a C18 reverse-phase column[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5][6]
-
MRM Transitions: For this compound, specific precursor and product ion transitions would be monitored. For a related isotopologue, [¹³C₆]-Dabigatran, the transition is m/z 478.2 → 295.2.[7]
-
Sample Preparation: Protein precipitation of plasma samples with methanol is a common procedure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Visualizations
Signaling Pathway of Dabigatran
Dabigatran is a direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is a critical step in the formation of a blood clot.[8][9]
Caption: Dabigatran's mechanism of action in the coagulation cascade.
Experimental Workflow for Analysis
The general workflow for the analysis of this compound involves sample preparation followed by instrumental analysis for identity and purity assessment.
Caption: General experimental workflow for the analysis of this compound.
Logical Relationships of Analytical Data
The data presented in a Certificate of Analysis are interconnected, with each piece of information contributing to the overall quality assessment of the compound.
Caption: Logical relationships of data in a Certificate of Analysis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. tsijournals.com [tsijournals.com]
- 5. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. droracle.ai [droracle.ai]
Commercial Availability and Research Applications of Dabigatran-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Dabigatran-13C,d3 for research purposes. It includes a comparative summary of commercial suppliers and a detailed experimental protocol for its application as an internal standard in the quantification of dabigatran using Liquid Chromatography-Mass Spectrometry (LC-MS).
Commercial Suppliers of this compound
This compound is available from several commercial suppliers as a stable isotope-labeled internal standard for use in bioanalytical and pharmacokinetic studies. The following table summarizes the key quantitative data from various suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Cayman Chemical | 17133 | 2967480-55-1 | C₂₄[¹³C]H₂₂D₃N₇O₃ | 475.5 | ≥99% deuterated forms (d₁-d₃) | Contact for details |
| Simson Pharma Limited | D200141 | N/A | C₂₄¹³CH₂₂D₃N₇O₃ | 475.52 | Certificate of Analysis provided | Custom Synthesis |
| TargetMol | TMIH-0174 (for Dabigatran-d3) | 1246817-44-6 (for Dabigatran-d3) | C₂₅H₂₂D₃N₇O₃ | 474.5 | >90% | 1 mg, 5 mg |
| MedChemExpress | HY-10163S3 | N/A | C₂₄¹³CH₂₂D₃N₇O₃ | 475.52 | N/A | Contact for details |
| A2B Chem | BH60210 | 2967480-55-1 | C₂₅H₂₂D₃N₇O₃ | N/A | 99% | Contact for details |
| Immunomart | HY-10163S3-1mg | N/A | C₂₄¹³CH₂₂D₃N₇O₃ | 475.52 | N/A | Currently out of stock |
Application as an Internal Standard in LC-MS/MS Analysis
This compound is primarily utilized as an internal standard (IS) for the accurate quantification of dabigatran in biological matrices such as human plasma.[1] The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte, but with a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer.[1][2] This co-elution and similar ionization efficiency help to correct for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Dabigatran in Human Plasma
The following is a representative LC-MS/MS protocol synthesized from published methodologies for the determination of dabigatran in human plasma.[1][3]
1. Materials and Reagents:
-
Dabigatran reference standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Water, deionized or HPLC grade
2. Preparation of Stock and Working Solutions:
-
Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve dabigatran reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the dabigatran stock solution in a mixture of methanol and water to create calibration standards. Prepare a working solution of the internal standard.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Column: A C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of 2 mM ammonium formate in water and a mixture of methanol and acetonitrile (e.g., 20:40:40 v/v/v of 2 mM ammonium formate:methanol:acetonitrile).[1]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[3]
5. Mass Spectrometry Parameters:
-
Ion Transitions (m/z):
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of dabigatran to this compound against the concentration of the calibration standards.
-
Determine the concentration of dabigatran in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the quantification of dabigatran using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dabigatran-¹³C,d₃ as a Stable Isotope-Labeled Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of Dabigatran-¹³C,d₃ as a stable isotope-labeled internal standard in the bioanalysis of Dabigatran. Accurate and precise quantification of therapeutic drugs is paramount in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, mitigating matrix effects and improving the reliability of results.
Core Principles of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. A stable isotope-labeled (SIL) internal standard, such as Dabigatran-¹³C,d₃, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H (deuterium)). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This minimizes variability and leads to more accurate and precise quantification.
A logical workflow for utilizing a stable isotope-labeled internal standard in a bioanalytical method is depicted below.
Dabigatran: Metabolism and Pharmacokinetics
Dabigatran etexilate is the orally administered prodrug that is converted to the active anticoagulant, Dabigatran.[1][2] This conversion is a critical aspect of its pharmacology and is primarily mediated by esterases.[3][4] Understanding this metabolic pathway is essential for developing robust bioanalytical methods.
Dabigatran etexilate undergoes a two-step hydrolysis to form Dabigatran. The initial hydrolysis is mediated by intestinal carboxylesterase 2 (CES2), followed by hepatic carboxylesterase 1 (CES1).[4][5] The active Dabigatran can then be metabolized further through glucuronidation by UGT1A9, UGT2B7, and UGT2B15 to form pharmacologically active acyl glucuronides.[4][6] Importantly, Dabigatran's metabolism is independent of the cytochrome P450 (CYP) enzyme system, which reduces the potential for drug-drug interactions.[3][7]
Experimental Protocols for Bioanalysis of Dabigatran using Dabigatran-¹³C,d₃
The quantification of Dabigatran in biological matrices like human plasma is typically performed using LC-MS/MS. The following provides a generalized experimental protocol based on published methods.
Sample Preparation
A common and efficient method for sample preparation is protein precipitation.[8][9]
-
Aliquoting : Transfer a small volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking : Add a precise volume of Dabigatran-¹³C,d₃ working solution to each sample, calibrator, and quality control, except for the blank matrix.
-
Precipitation : Add a precipitating agent, typically acetonitrile, in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortexing : Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10-15 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional) : The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts.[10]
Liquid Chromatography
Chromatographic separation is crucial to resolve Dabigatran from other endogenous matrix components.
-
Column : A reversed-phase C18 column is commonly used.[9][10]
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typical.[10][11]
-
Flow Rate : A flow rate in the range of 0.3-0.5 mL/min is often employed.[11][12]
-
Column Temperature : The column is often maintained at an elevated temperature (e.g., 40-50 °C) to ensure reproducible retention times and peak shapes.[12]
Mass Spectrometry
Tandem mass spectrometry is used for its high selectivity and sensitivity.
-
Ionization Mode : Positive electrospray ionization (ESI+) is used.[9]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Dabigatran and Dabigatran-¹³C,d₃.[9][10]
The experimental workflow is summarized in the diagram below.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated bioanalytical methods for Dabigatran using a stable isotope-labeled internal standard.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Dabigatran | 472.20 - 472.30 | 289.10 | [9][10] |
| Dabigatran-¹³C₆ (IS) | 478.20 | 295.20 | [10] |
| Dabigatran-d₃ (IS) | Not specified | Not specified | [13] |
| Dabigatran etexilate | 629.46 | 290.10 | [9] |
| Dabigatran acylglucuronide | 648.38 | 289.10 | [9] |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Dabigatran | Reference |
| Linearity Range (ng/mL) | 1.016 - 304.025 | [10] |
| 1 - 1,000 | [13] | |
| 1.19 - 475 | [8] | |
| Intra-day Precision (%RSD) | 1.07 - 8.76 | [9] |
| Inter-day Precision (%RSD) | 2.56 - 4.51 (for DAG) | [9] |
| Intra-day Accuracy (%) | 99.4 - 103.42 | [9] |
| Inter-day Accuracy (%) | 98.37 - 104.42 (for DAG) | [9] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.5 | [13] |
DAG: Dabigatran acylglucuronide
Conclusion
Dabigatran-¹³C,d₃ serves as an indispensable tool in the accurate and precise quantification of Dabigatran in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively corrects for variability in sample preparation and instrumental analysis, thereby ensuring high-quality data for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The well-established metabolic pathway of Dabigatran and the availability of robust, validated bioanalytical methods underscore the maturity of its drug development and clinical application.
References
- 1. CN104644543A - Dabigatran-containing solid dispersion and preparation method as well as application thereof - Google Patents [patents.google.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Storage and Stability of Dabigatran-13C,d3
This guide provides a comprehensive overview of the recommended storage conditions and stability profile for Dabigatran-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of dabigatran in research and clinical settings. The information is intended for researchers, scientists, and professionals in drug development.
Compound Information
This compound is a stable isotope-labeled version of Dabigatran, a potent, direct thrombin inhibitor. The labeling with Carbon-13 and deuterium provides a distinct mass spectrometric signature, making it an ideal internal standard for bioanalytical assays.
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₄¹³CH₂₂D₃N₇O₃[1] |
| Molecular Weight | 475.52[1] |
| Formulation | Solid[2] |
Recommended Storage and Handling
Proper storage and handling are paramount to ensure the integrity and stability of this compound. The following conditions are based on data for the closely related deuterated standard, Dabigatran-d3.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [2] |
| Long-term Stability | ≥ 4 years (at -20°C) | [2] |
| Shipping Condition | Room temperature (may vary for international) | [2] |
| Solubility | Slightly soluble in DMSO | [2] |
Handling Guidelines:
-
Store the compound in its original, tightly sealed container to prevent contamination.
-
For the parent drug, Dabigatran etexilate, exposure to moisture should be minimized as it is known to be moisture-sensitive, leading to product breakdown and loss of potency.[3][4] It is prudent to apply similar precautions to its labeled analogues.
-
Avoid repeated freeze-thaw cycles of solutions. Aliquot solutions into single-use vials if necessary.
Stability Profile and Degradation Pathways
While specific stability studies on this compound are not extensively published, the degradation pathways of the active pharmaceutical ingredient, Dabigatran etexilate, have been studied under various stress conditions. These pathways are relevant to the isotopically labeled compound as the core molecular structure is the same.
Summary of Dabigatran Etexilate Stability under Stress Conditions:
| Stress Condition | Observed Degradation | Key Degradation Pathways |
| Hydrolytic (Acidic & Alkaline) | Significant degradation | O-dealkylation, formation of benzimidic acid derivatives[5] |
| Oxidative | Less susceptible to degradation | N-dealkylation highlighted[5] |
| Photolytic | Less susceptible to degradation | N-dealkylation highlighted[5] |
| Thermal | Degradation observed | Formation of two main degradation products[6] |
The following diagram illustrates a generalized workflow for assessing the stability of a pharmaceutical compound like this compound.
Caption: Workflow for a forced degradation study of this compound.
The primary degradation pathways identified for Dabigatran etexilate involve hydrolysis of the ester and carbamate functionalities and N-dealkylation. A simplified representation of these pathways is shown below.
Caption: Major degradation pathways of the prodrug Dabigatran etexilate.
Experimental Protocols for Stability Assessment
The following outlines a general methodology for conducting stability studies on this compound, adapted from published studies on Dabigatran etexilate.[7][8][9]
Objective: To evaluate the stability of this compound under various storage and stress conditions.
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., DMSO, Acetonitrile, Methanol)
-
High-purity water
-
Buffers (e.g., phosphate, acetate)
-
Stress agents (e.g., HCl, NaOH, H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection
-
Validated analytical column (e.g., C18)
-
Environmental chambers for controlled temperature, humidity, and light exposure
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve in a suitable solvent (e.g., DMSO, given its slight solubility) to prepare a concentrated stock solution.[2]
-
Further dilute with an appropriate mobile phase compatible solvent to a working concentration.
-
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Treat the solution with HCl and NaOH at specified concentrations and temperatures. Neutralize samples before analysis.
-
Oxidation: Treat the solution with a solution of hydrogen peroxide.
-
Thermal Stress: Expose the solid compound and solutions to elevated temperatures (e.g., 60°C).[6]
-
Photostability: Expose the solution to UV and visible light in a photostability chamber.
-
Collect samples at various time points for each condition.
-
-
Long-Term and Accelerated Stability Study:
-
Store aliquots of the solid compound and/or solutions in controlled environmental chambers at specified conditions (e.g., -20°C for long-term, 25°C/60% RH and 40°C/75% RH for accelerated).
-
Withdraw samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, 36, 48 months).
-
-
Sample Analysis:
-
Analyze all samples using a validated, stability-indicating HPLC method.
-
The method should be capable of separating the intact this compound from any potential degradation products.
-
Use a mass spectrometer to identify the structure of any significant degradants.
-
Quantify the remaining percentage of this compound and the formation of degradation products over time. A compound is typically considered stable if it maintains at least 90% of its initial concentration.[10]
-
Conclusion
This compound is a stable molecule when stored under the recommended condition of -20°C, with an expected shelf life of at least four years.[2] While it is a robust compound, awareness of the potential degradation pathways, particularly hydrolysis, is important for the preparation and storage of its solutions. The experimental protocols outlined provide a framework for researchers to conduct their own stability assessments tailored to their specific applications. Adherence to these storage and handling guidelines will ensure the integrity of this critical analytical standard.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. hcplive.com [hcplive.com]
- 4. FDA Drug Safety Communication: Special storage and handling requirements must be followed for Pradaxa (dabigatran etexilate mesylate) capsules | FDA [fda.gov]
- 5. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dabigatran-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dabigatran-13C,d3, an isotopically labeled form of the direct thrombin inhibitor, Dabigatran. This document details its core physicochemical properties, its mechanism of action within the coagulation cascade, and its application in bioanalytical methodologies.
Core Properties of this compound
This compound is a stable isotope-labeled version of Dabigatran, designed for use as an internal standard in quantitative bioanalysis. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference from the parent compound, enabling precise quantification using mass spectrometry.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄¹³CH₂₂D₃N₇O₃ | [1][2] |
| Molecular Weight | 474.53 g/mol - 475.5 g/mol | [2][3] |
| Parent Compound | Dabigatran | [4] |
| Parent Compound Formula | C₂₅H₂₅N₇O₃ | [5][6] |
| Parent Compound M.W. | 471.5 g/mol | [5] |
| Primary Application | Internal Standard for LC-MS/MS | [7][8] |
Note: The slight variation in molecular weight for this compound is dependent on the precision of the atomic masses used for the isotopes in the calculation.
Mechanism of Action: Direct Thrombin Inhibition
Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[4] It binds to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1] Unlike indirect thrombin inhibitors, Dabigatran can inhibit both free and clot-bound thrombin.[4] Furthermore, it inhibits thrombin-induced platelet aggregation.[4]
The signaling pathway below illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of Dabigatran.
Experimental Protocols: Bioanalytical Quantification
This compound is primarily utilized as an internal standard for the accurate quantification of Dabigatran in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative methodology synthesized from established bioanalytical methods.
Sample Preparation: Protein Precipitation
-
Aliquoting : Transfer 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a precise volume (e.g., 20 µL) of a known concentration of this compound solution (e.g., 100 ng/mL in methanol) to the plasma sample.
-
Protein Precipitation : Add 180 µL of cold methanol to the sample to precipitate plasma proteins.
-
Vortexing : Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the sample at a high speed (e.g., 3000 x g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase : A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate : Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume : 1-5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used to detect the specific mass transitions for Dabigatran and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran | 472.3 | 289.1 |
| This compound | 476.3 | 292.1 |
Note: The exact m/z values may vary slightly depending on the instrument and its calibration.
The experimental workflow for a typical bioanalytical study using this compound is depicted below.
References
- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 3. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the DOAC-Stop Procedure by LC-MS/MS Assays for Determining the Residual Activity of Dabigatran, Rivaroxaban, and Apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Dabigatran-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for Dabigatran-13C,d3, an isotopically labeled form of Dabigatran, a direct thrombin inhibitor. The information is compiled to ensure safe laboratory practices and to provide essential data for research and development activities.
Chemical and Physical Properties
This compound is the 13C- and deuterium-labeled version of Dabigatran.[1] Stable heavy isotopes are often incorporated into drug molecules as tracers for quantification in drug development.[1]
| Property | Data | Reference |
| Chemical Name | N-[[2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-13C-d3-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine | [2] |
| Molecular Formula | C₂₄¹³CH₂₂D₃N₇O₃ | [1][3] |
| Molecular Weight | 475.52 g/mol | [1][3] |
| CAS Number | 2967480-55-1 | [2] |
| Appearance | Solid | [2] |
| Application | For research use only. Not for human or veterinary diagnostic or therapeutic use. | [2] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] Users must be aware of the potential risks and take appropriate precautions.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | [2] |
| Skin Irritation | 2 | H315: Causes skin irritation. | [2] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | [2] |
GHS Label Elements
Toxicological Information
-
Primary Irritant Effect: The substance is an irritant to the skin, mucous membranes, and eyes.[2]
-
Sensitization: No known sensitizing effects.[2]
-
Carcinogenicity: The substance is not listed by IARC, NTP, or OSHA-Ca as a carcinogen.[2]
Experimental Protocols and Handling Precautions
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times to prevent exposure.
| Equipment | Specification | Reference |
| Eye/Face Protection | Wear safety glasses or goggles if eye contact is possible. | [4] |
| Hand Protection | Impervious gloves are recommended. | [4] |
| Skin and Body Protection | Impervious protective clothing, such as a lab coat, is recommended. | [4] |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust. | [2][5] |
Safe Handling Workflow
The following workflow outlines the critical steps for safely managing this compound in a laboratory setting.
Key Handling Precautions:
-
General Handling: Avoid breathing dust, fumes, or spray.[2] Minimize dust generation and accumulation.[4] Avoid prolonged or repeated exposure.[2]
-
Ventilation: Use only in a well-ventilated area, preferably within a laboratory hood.[5]
-
Storage: Keep the receptacle tightly sealed and store according to the instructions on the product insert.[2] Dabigatran is sensitive to moisture; it should be stored in its original container with a desiccant.[6]
-
Spill Management: In case of a spill, contain the source if safe to do so.[4] Collect the spilled material using a method that controls dust generation, such as a damp cloth or a filtered vacuum.[4] Ensure the clean-up area is thoroughly cleaned.[4]
First Aid Measures
In case of exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Instructions | Reference |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [2][7] |
| If on Skin | Take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. | [2][7] |
| If in Eyes | Rinse with pure water for at least 15 minutes, holding eyelids open. Consult a doctor. | [2][7] |
| If Inhaled | Move to fresh air. If breathing is difficult, keep at rest and call a physician if symptoms persist. | [2][7] |
Mechanism of Action: Direct Thrombin Inhibition
Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[1][8] It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade.[9] This action inhibits the formation of blood clots.[9]
Disposal Considerations
Waste from this compound must be treated as hazardous.
-
Product Disposal: Excess and expired materials should be handled by a licensed hazardous material disposal company.[7]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[7]
-
Regulatory Compliance: Ensure all federal and local regulations regarding the disposal of this material are strictly followed.[5][7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Dabigatran-13C-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. novadozpharma.com [novadozpharma.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. FDA Drug Safety Communication: Special storage and handling requirements must be followed for Pradaxa (dabigatran etexilate mesylate) capsules | FDA [fda.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dabigatran - Wikipedia [en.wikipedia.org]
Introduction to dabigatran and its mechanism of action as a direct thrombin inhibitor.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran, a potent, competitive, and reversible direct thrombin inhibitor (DTI), represents a significant advancement in oral anticoagulant therapy.[1] Marketed as dabigatran etexilate (Pradaxa®), its prodrug form, it offers a more predictable anticoagulant response compared to traditional vitamin K antagonists.[1][2] This technical guide provides an in-depth exploration of dabigatran's core mechanism of action, its pharmacokinetic and pharmacodynamic profile, and the experimental methodologies used to characterize its activity.
Dabigatran directly targets thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1] Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, activating coagulation factors V, VIII, and XI, and promoting platelet aggregation.[2][3] By binding to the active site of thrombin, dabigatran effectively blocks these prothrombotic activities.[3][4] A key advantage of dabigatran is its ability to inhibit both free and fibrin-bound thrombin, a feature not shared by indirect thrombin inhibitors like heparin.[2][4][5]
From Prodrug to Active Inhibitor: The Activation Pathway
Dabigatran is administered orally as the inactive prodrug, dabigatran etexilate, to enhance its bioavailability.[3] Following oral administration, dabigatran etexilate undergoes rapid conversion to the active dabigatran molecule. This bioconversion is primarily mediated by esterases in the gut, portal vein, and liver and is not dependent on the cytochrome P450 system.[4][6][7]
Molecular Mechanism of Action: Direct Thrombin Inhibition
Dabigatran functions as a competitive, direct inhibitor by binding to the active site of the thrombin molecule.[1][4] This reversible binding prevents thrombin from interacting with its substrates, thereby inhibiting the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade.[1][4] This direct inhibition is independent of cofactors like antithrombin.[7]
Recent studies have also revealed that in addition to blocking the active site, dabigatran can inhibit the binding of thrombin to platelets, suggesting a broader mechanism of action than previously understood.[8][9]
Quantitative Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetic and pharmacodynamic properties of dabigatran are predictable and dose-dependent.[4][10]
| Parameter | Value | Reference(s) |
| Pharmacokinetics | ||
| Bioavailability (as etexilate) | ~3-7% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2.0 hours | [4] |
| Plasma Protein Binding | ~35% | [2] |
| Volume of Distribution | 50 - 70 L | [2][6] |
| Elimination Half-life | 12 - 17 hours | [2] |
| Primary Route of Elimination | Renal (~80%) | [2] |
| Pharmacodynamics | ||
| Inhibition Constant (Ki) for Thrombin | 4.5 nM | [11] |
| IC50 for Thrombin (free) | 200 nM | [12] |
| IC50 for Thrombin (clot-bound) | 186 nM | [12] |
| IC50 for Thrombin-induced Platelet Aggregation | 118 nM | [8][13] |
Experimental Protocols for Assessing Dabigatran's Activity
The anticoagulant effect of dabigatran can be assessed using various coagulation assays. The following outlines the principles of key experimental protocols.
Thrombin Time (TT) and Dilute Thrombin Time (dTT)
-
Principle: These assays directly measure the time it takes for a clot to form in a plasma sample after the addition of a known amount of thrombin.[14] The presence of a direct thrombin inhibitor like dabigatran will prolong this time. The dTT uses diluted plasma to enhance sensitivity.[15]
-
Methodology:
-
Platelet-poor plasma is obtained by centrifuging citrated whole blood.
-
The plasma is incubated at 37°C.
-
A standardized amount of thrombin reagent is added to the plasma.
-
The time to fibrin clot formation is measured optically or mechanically.
-
For dTT, the plasma is diluted (e.g., 1:8) with buffer before the addition of thrombin.[15]
-
Ecarin Clotting Time (ECT)
-
Principle: Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin, which is then inhibited by dabigatran.[2][14] The ECT measures the time to clot formation after the addition of ecarin.[2]
-
Methodology:
-
Platelet-poor plasma is prepared and incubated at 37°C.
-
Ecarin reagent is added to the plasma.
-
The time until clot formation is recorded.
-
Activated Partial Thromboplastin Time (aPTT)
-
Principle: The aPTT assesses the integrity of the intrinsic and common coagulation pathways. Dabigatran prolongs the aPTT by inhibiting thrombin, a key component of the common pathway.[2][6]
-
Methodology:
-
Platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids at 37°C.
-
Calcium chloride is added to initiate clotting.
-
The time to clot formation is measured.
-
Thrombin Generation Assay (TGA)
-
Principle: This assay provides a more comprehensive assessment of the overall coagulation potential by measuring the continuous generation of thrombin over time in plasma after the initiation of coagulation.
-
Methodology:
-
Coagulation is initiated in platelet-poor or platelet-rich plasma by adding a trigger (e.g., tissue factor).
-
A fluorogenic substrate for thrombin is added.
-
The fluorescence generated is continuously measured, reflecting the amount of thrombin being produced.
-
Parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (area under the curve) are calculated.
-
References
- 1. droracle.ai [droracle.ai]
- 2. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabigatran Attenuates the Binding of Thrombin to Platelets-A Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. clinlabnavigator.com [clinlabnavigator.com]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: High-Throughput Quantification of Dabigatran in Human Plasma by LC-MS/MS using Dabigatran-¹³C,d₃ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dabigatran in human plasma. The method utilizes a stable isotope-labeled internal standard (IS), Dabigatran-¹³C,d₃, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical research and drug development settings. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Dabigatran is a direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1][2] Accurate and reliable quantification of dabigatran in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. LC-MS/MS has become the gold standard for this purpose due to its inherent selectivity and sensitivity.[3][4] The use of a stable isotope-labeled internal standard, such as Dabigatran-¹³C,d₃, is critical for correcting matrix effects and variabilities in the analytical process, thereby ensuring the reliability of the results.
This application note provides a detailed protocol for the quantification of dabigatran in human plasma using an LC-MS/MS method with Dabigatran-¹³C,d₃ as the internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of dabigatran in human plasma is depicted below.
Caption: Experimental workflow for dabigatran quantification.
Detailed Protocols
Materials and Reagents
-
Dabigatran reference standard
-
Dabigatran-¹³C,d₃ internal standard[5]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., citrate)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Standard and Internal Standard Stock Solution Preparation
-
Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dabigatran reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Dabigatran-¹³C,d₃ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dabigatran-¹³C,d₃ in methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Solutions Preparation
-
Dabigatran Working Solutions: Prepare serial dilutions of the dabigatran stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create a series of working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Dabigatran-¹³C,d₃ stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To each tube, add 100 µL of the corresponding plasma sample (blank, spiked calibration/QC, or unknown).
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at room temperature.[6]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The logical relationship of the key components in the LC-MS/MS system is illustrated below.
Caption: Logical diagram of the LC-MS/MS system components.
Chromatographic Conditions
| Parameter | Condition |
| LC System | A UPLC or HPLC system capable of gradient elution |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[4][6] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium formate in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C[6] |
| Injection Volume | 1 - 5 µL |
| Gradient Program | A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute dabigatran, and then re-equilibrate the column.[7] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][8] |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | ~450 °C[9] |
| Gas Flows | Optimized for the specific instrument |
| Collision Energy | Optimized for each transition |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran | 472.2 - 472.3 | 289.1 - 289.2 |
| Dabigatran-¹³C,d₃ | 478.2 - 478.5 | 295.2 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is recommended to optimize these transitions on the specific instrument being used.[6][10]
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for dabigatran quantification.
Table 2: Linearity and Sensitivity
| Parameter | Typical Range/Value |
| Linear Range | 1.0 - 800 µg/L (ng/mL)[6][11] |
| Correlation Coefficient (r²) | > 0.99[8][12] |
| Lower Limit of Quantification (LLOQ) | 0.46 - 2.5 µg/L (ng/mL)[6][13] |
| Limit of Detection (LOD) | 0.21 - 0.5 ng/mL[4][6] |
Table 3: Precision and Accuracy
| Parameter | Acceptance Criteria | Typical Performance |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6%[6] |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9%[6] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 5%[6] |
| Recovery | Consistent and reproducible | > 89%[11][14] |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of dabigatran in human plasma. The use of the stable isotope-labeled internal standard, Dabigatran-¹³C,d₃, ensures high accuracy and precision. The simple sample preparation protocol makes this method well-suited for high-throughput analysis in various research and development applications.
References
- 1. tsijournals.com [tsijournals.com]
- 2. iajpr.com [iajpr.com]
- 3. agilent.com [agilent.com]
- 4. endotell.ch [endotell.ch]
- 5. caymanchem.com [caymanchem.com]
- 6. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbpr.net [ijbpr.net]
- 8. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma. | Sigma-Aldrich [sigmaaldrich.com]
Application of Dabigatran-13C,d3 in pharmacokinetic studies of dabigatran etexilate.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dabigatran-13C,d3 as an internal standard in pharmacokinetic (PK) studies of dabigatran etexilate. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of dabigatran in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for such analyses[1].
Introduction
Dabigatran etexilate is an orally administered prodrug that is rapidly converted to its active form, dabigatran, a direct thrombin inhibitor[2][3][4][5]. Understanding the pharmacokinetic profile of dabigatran is essential for optimizing dosing regimens and ensuring patient safety and efficacy. This compound, a stable isotope-labeled analog of dabigatran, serves as an ideal internal standard for quantitative bioanalysis. Its identical chemical and physical properties to the analyte, but distinct mass, allow for correction of variability during sample preparation and analysis, leading to high accuracy and precision.
Metabolic Pathway of Dabigatran Etexilate
Dabigatran etexilate undergoes a two-step metabolic activation process primarily mediated by carboxylesterases (CES) to form the active moiety, dabigatran. The prodrug is first hydrolyzed by intestinal CES2 to an intermediate metabolite (M2), which is then converted to dabigatran by hepatic CES1[3][6]. Cytochrome P450 enzymes do not play a significant role in the metabolism of dabigatran etexilate[7]. The active dabigatran can then be metabolized into four different acyl glucuronides, which also exhibit pharmacological activity[8].
Quantitative Data from Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters of dabigatran following oral administration of dabigatran etexilate in healthy male subjects. These studies typically utilize LC-MS/MS with a stable isotope-labeled internal standard for quantification.
Table 1: Single Dose Pharmacokinetics of Dabigatran [2]
| Dose (mg) | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) |
| 10 | 8 | 1.25 - 1.5 | - |
| 30 | 22 | 1.25 - 1.5 | - |
| 100 | 82 | 1.25 - 1.5 | - |
| 200 | 161 | 1.25 - 1.5 | - |
| 400 | 344 | 1.25 - 1.5 | - |
Table 2: Multiple Dose Pharmacokinetics of Dabigatran (Three times daily) [2]
| Dose (mg) | Cmax,ss (ng/mL) | Cmin,ss (ng/mL) | AUCss (ng·h/mL) |
| 50 | - | - | 305 |
| 100 | - | - | 904 |
| 200 | - | - | 1620 |
| 400 | 359 | 105 | 3270 |
Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Cmax,ss: Steady-state maximum plasma concentration; Cmin,ss: Steady-state minimum plasma concentration; AUCss: Steady-state area under the plasma concentration-time curve.
Experimental Protocols
Bioanalytical Method: LC-MS/MS Quantification of Dabigatran in Human Plasma
This protocol outlines a general procedure for the quantification of dabigatran in human plasma using this compound as an internal standard. This method is based on principles described in various validated LC-MS/MS assays for dabigatran[1][9][10].
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound[1].
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system[9].
2. Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column is commonly used (e.g., Shim-pack XR-ODS II, 100 x 3.0 mm, 2.2 µm)[11].
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is typical[11].
-
Flow Rate: A flow rate of 0.3 mL/min is a common starting point[11].
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C[11].
3. Mass Spectrometry Conditions
-
Ionization: Positive electrospray ionization (ESI+) is used[9].
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific mass transitions for dabigatran and its labeled internal standard are monitored.
-
Dabigatran: m/z 472.3 → 289.1[9]
-
This compound (example): m/z 478.0 → 294.9 (Note: exact mass transitions for this compound should be optimized based on the specific labeled positions. The provided transition is for a d6-labeled standard)[2]. For a 13C6-labeled standard, the precursor ion would be approximately m/z 478.3.
-
-
The dwell time for each transition should be optimized to ensure a sufficient number of data points across the chromatographic peak.
4. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of dabigatran and a fixed concentration of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
The concentration of dabigatran in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a pharmacokinetic study of dabigatran etexilate utilizing LC-MS/MS with this compound as an internal standard.
Conclusion
The use of this compound as an internal standard is integral to the robust and reliable quantification of dabigatran in biological matrices for pharmacokinetic studies. The detailed protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development. Adherence to these methodologies ensures the generation of high-quality data, which is fundamental for the clinical assessment of dabigatran etexilate.
References
- 1. endotell.ch [endotell.ch]
- 2. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the Pharmacokinetics of Dabigatran etexilate mesylate?_Chemicalbook [chemicalbook.com]
- 9. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
Application Note: Bioanalytical Sample Preparation of Dabigatran and Dabigatran-¹³C,d₃
Introduction
Dabigatran is a potent, direct thrombin inhibitor used as an anticoagulant for preventing thrombotic events.[1][2] Accurate quantification of dabigatran in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Dabigatran-¹³C,d₃, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively corrects for matrix effects and variability during sample preparation and analysis.[3][4]
This document provides detailed protocols for the most common sample preparation techniques—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a combined Protein Precipitation followed by Liquid-Liquid Extraction (LLE)—for the bioanalysis of dabigatran from human plasma.
Quantitative Data Summary
The following table summarizes the performance metrics of various sample preparation and LC-MS/MS methods for dabigatran quantification.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | PPT followed by LLE |
| Linearity Range | 1 - 1,000 ng/mL[5] | 1.016 - 304.025 ng/mL[3] | 5 - 1,000 ng/L[6] |
| Lower Limit of Quantitation (LLOQ) | 1.19 ng/mL | 1.016 ng/mL[3] | 10.0 ng/mL |
| Intra-day Precision (%CV) | 1.07 - 8.76%[7] | Not Specified | < 5.6%[6] |
| Inter-day Precision (%CV) | 2.56 - 4.51%[7] | Not Specified | < 3.9%[6] |
| Accuracy | 99.4 - 103.42%[7] | Not Specified | 89.8 - 104.4%[6] |
| Internal Standard | Dabigatran-d3 | Dabigatran-¹³C₆[3] | Not Specified |
Experimental Protocols & Workflows
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward technique for removing the majority of proteins from plasma samples by adding a water-miscible organic solvent.[8] Acetonitrile is commonly used as the precipitation solvent.[9] This method is well-suited for high-throughput analysis.
Protocol:
-
Aliquot 100 µL of thawed, vortexed human plasma into a clean microcentrifuge tube.[9]
-
Add 50 µL of the working internal standard solution (Dabigatran-¹³C,d₃ in a suitable solvent) and vortex briefly.[9]
-
Add 250-400 µL of ice-cold acetonitrile to the plasma sample.[5][9] The recommended final ratio is 3:1 (v/v) of acetonitrile to plasma.[10]
-
Vortex the mixture vigorously for 15-30 seconds to ensure complete protein precipitation.[5][9]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-15 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean vial or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[5]
Workflow Diagram:
Caption: Workflow for Dabigatran analysis using Protein Precipitation.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for isolating analytes from complex matrices, resulting in cleaner extracts and reduced matrix effects compared to PPT.[11] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.
Protocol:
-
Aliquot 200 µL of thawed, vortexed human plasma into a clean tube.[3]
-
Add 20 µL of the working internal standard solution (Dabigatran-¹³C,d₃) and mix.[3]
-
Add 500 µL of 0.1% formic acid solution to the plasma sample and vortex.[3]
-
Condition the SPE cartridge (e.g., Strata-X or equivalent polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[3][12]
-
Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elute dabigatran and the internal standard from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of methanol and acetonitrile).[3]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram:
Caption: Workflow for Dabigatran analysis using Solid-Phase Extraction.
Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
This two-step method combines the simplicity of PPT with the selectivity of LLE to achieve a very clean sample extract.[6][13] After initial protein removal, dabigatran is partitioned into an aqueous phase while lipophilic interferences are extracted into an immiscible organic solvent.
Protocol:
-
Perform an initial protein precipitation step as described in the PPT protocol (Steps 1-4).
-
After vortexing the plasma-acetonitrile mixture, add 1 mL of dichloromethane to the tube.[13]
-
Vortex the mixture again to facilitate the separation of aqueous and organic layers.
-
Centrifuge the sample to achieve phase separation and pellet any remaining solids.
-
Dabigatran and its metabolites, being more polar, will remain in the upper aqueous phase.[6][13] Lipophilic compounds will be extracted into the lower dichloromethane layer.[13]
-
Carefully aspirate the upper aqueous layer and transfer it to a new tube.
-
Evaporate the aqueous phase to dryness or near-dryness to remove the acetonitrile.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram:
Caption: Workflow for Dabigatran analysis using PPT followed by LLE.
References
- 1. ijrti.org [ijrti.org]
- 2. Pharmacological basis and clinical evidence of dabigatran therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved extraction protocol for therapeutic dabigatran monitoring using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. a protein precipitation extraction method [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ijcpa.in [ijcpa.in]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
High-Throughput Analysis of Dabigatran in Clinical Trials Using Stable Isotope-Labeled Internal Standard
Application Note and Protocol
Introduction
Dabigatran, a direct thrombin inhibitor, is a widely prescribed oral anticoagulant for the prevention of stroke and systemic embolism. Monitoring its concentration in plasma is crucial during clinical trials to ensure safety and efficacy. This document provides a detailed protocol for the high-throughput quantification of dabigatran in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, such as Dabigatran-¹³C₆. This method offers high sensitivity, specificity, and throughput, making it ideal for the demands of clinical trial sample analysis.
Principle
The method is based on the principle of stable isotope dilution analysis. A known concentration of a stable isotope-labeled version of dabigatran (e.g., Dabigatran-¹³C₆) is added to the plasma sample as an internal standard (IS).[1][2] Following sample preparation to remove proteins and other interferences, the extract is analyzed by LC-MS/MS. The analyte (dabigatran) and the IS are chromatographically separated and detected by multiple reaction monitoring (MRM). The ratio of the peak area of dabigatran to that of the IS is used to calculate the concentration of dabigatran in the sample, providing accurate and precise quantification.
Metabolic Pathway of Dabigatran Etexilate
Dabigatran is administered as a prodrug, dabigatran etexilate, which is rapidly absorbed and converted to the active form, dabigatran, through esterase-catalyzed hydrolysis in the plasma and liver.[3] Dabigatran is the main active metabolite. Subsequently, dabigatran can undergo glucuronidation to form pharmacologically active acylglucuronides.[3][4] The primary route of elimination for dabigatran is renal excretion.[5][6] Cytochrome P450 enzymes do not play a significant role in the metabolism of dabigatran etexilate.[4][5]
References
- 1. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tga.gov.au [tga.gov.au]
- 4. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Dabigatran Using Dabigatran-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran is a direct thrombin inhibitor widely used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism. While routine therapeutic drug monitoring (TDM) of dabigatran is not always required due to its predictable pharmacokinetic profile, certain clinical situations necessitate the accurate measurement of its plasma concentrations. These situations include suspected overdose, assessment of compliance, management of bleeding or thrombotic events, and in patients with renal impairment.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of dabigatran in plasma due to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard, such as Dabigatran-13C,d3, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability of the results.
These application notes provide a detailed protocol for the therapeutic drug monitoring of dabigatran in human plasma using this compound as an internal standard with an LC-MS/MS method.
Mechanism of Action of Dabigatran
Dabigatran is the active form of the prodrug dabigatran etexilate. After oral administration, dabigatran etexilate is rapidly converted to dabigatran. Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor. Thrombin (Factor IIa) is a key enzyme in the coagulation cascade that is responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By binding to the active site of both free and clot-bound thrombin, dabigatran inhibits its activity, thereby preventing thrombus formation.[1]
Figure 1: Mechanism of action of Dabigatran in the coagulation cascade.
Experimental Protocols
This section details the materials and methods for the quantitative analysis of dabigatran in human plasma.
Materials and Reagents
-
Dabigatran reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Drug-free human plasma (K2EDTA as anticoagulant)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Stock and Working Solutions
-
Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dabigatran reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Dabigatran Working Solutions: Prepare serial dilutions of the dabigatran stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to the final working concentration.
Sample Preparation: Protein Precipitation Method
Protein precipitation is a rapid and straightforward method for sample cleanup.
-
Pipette 50 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Figure 2: Experimental workflow for Dabigatran TDM.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters that can be adapted for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | A suitable gradient to ensure separation from matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Instrument dependent |
| Desolvation Gas Flow | Instrument dependent |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dabigatran | 472.2 | 289.2 | ~25-35 |
| This compound | 475.2 | 292.2 | ~25-35 |
Note: Collision energies should be optimized for the specific instrument being used.
Quantitative Data
The method should be validated according to regulatory guidelines. The following tables summarize typical quantitative performance data.
Table 4: Calibration Curve and Quality Control Levels
| Level | Concentration (ng/mL) |
| Calibration Standard 1 | 2.5 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 25 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 250 |
| Calibration Standard 7 | 500 |
| Lower Limit of Quantification (LLOQ) | 2.5 |
| Quality Control Low (QCL) | 7.5 |
| Quality Control Medium (QCM) | 75 |
| Quality Control High (QCH) | 400 |
Table 5: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ Precision (%CV) | ≤ 20% | < 15% |
| LLOQ Accuracy (%Bias) | ± 20% | Within ± 10% |
| QC Precision (%CV) | ≤ 15% | < 10% |
| QC Accuracy (%Bias) | ± 15% | Within ± 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | IS-normalized factor close to 1 |
Data Analysis and Reporting
The concentration of dabigatran in plasma samples is determined by calculating the peak area ratio of dabigatran to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of dabigatran in the unknown samples is then interpolated from this calibration curve.
The final report should include the patient's plasma dabigatran concentration, the therapeutic range (if established by the institution), and any relevant clinical information.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS method provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of dabigatran. This application note offers a comprehensive protocol that can be adapted by clinical and research laboratories to ensure accurate and reliable quantification of dabigatran, aiding in the optimal management of patients on this anticoagulant therapy.
References
Application Note and Protocol: Preparation of Stock and Working Solutions of Dabigatran-13C,d3
Introduction
Dabigatran is a potent, reversible, and competitive direct thrombin inhibitor.[1] Its isotopically labeled analog, Dabigatran-13C,d3, serves as an essential internal standard for the quantification of dabigatran in various biological matrices using mass spectrometry-based methods, such as GC-MS or LC-MS.[1][2] The incorporation of stable heavy isotopes provides a distinct mass difference, enabling precise and accurate measurement in complex samples.[3] Proper preparation of stock and working solutions is critical for achieving reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄¹³CH₂₂D₃N₇O₃ | [1][4] |
| Molecular Weight | 475.52 g/mol | [1] |
| Solubility | DMSO: 0.5 mg/mLAcidic Solution: SolubleWater: Insoluble | [2][5] |
| Storage (Solid) | -20°C for up to 3 years | [6] |
| Storage (In Solvent) | -80°C for up to 6-12 months-20°C for up to 1 month | [2][6] |
Experimental Protocols
Materials and Reagents
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and tubes (amber or covered with foil)
-
Appropriate aqueous buffer or experimental diluent (e.g., PBS, cell culture medium)
Safety Precautions
This compound should be handled as a hazardous material.[7] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Protocol 1: Preparation of this compound Stock Solution (e.g., 0.5 mg/mL in DMSO)
This protocol describes the preparation of a stock solution at a concentration at the upper limit of its solubility in DMSO.
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 0.5 mg/mL stock solution, weigh 0.5 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder to an appropriate-sized volumetric tube.
-
Add the calculated volume of anhydrous DMSO. For 0.5 mg of powder, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]
-
-
Storage:
Calculation for Molar Stock Solution:
To prepare a stock solution with a molar concentration, use the following formula:
Volume of Solvent (L) = Mass of Compound (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
Example: To prepare a 1 mM stock solution from 1 mg of this compound (MW = 475.52 g/mol ):
Volume of DMSO (L) = 0.001 g / (475.52 g/mol x 0.001 mol/L) = 0.00210 L = 2.10 mL
Protocol 2: Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to the final desired concentration using an appropriate diluent for the specific experiment.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution Calculation: Use the following formula to calculate the volume of stock solution needed:
M₁V₁ = M₂V₂
Where:
-
M₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
M₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
Example: To prepare 1 mL of a 10 µg/mL working solution from a 0.5 mg/mL (500 µg/mL) stock solution:
V₁ = (10 µg/mL x 1 mL) / 500 µg/mL = 0.02 mL = 20 µL
-
-
Preparation:
-
Pipette 20 µL of the 0.5 mg/mL stock solution into a clean tube.
-
Add 980 µL of the desired experimental diluent (e.g., PBS, pH 7.2).
-
Vortex gently to ensure thorough mixing.
-
-
Usage: Aqueous solutions of dabigatran are not recommended to be stored for more than one day.[7] Therefore, prepare fresh working solutions daily and discard any unused portions.
Workflow Visualization
References
Application of Dabigatran-13C,d3 in Bioequivalence Studies of Dabigatran Etexilate Formulations
Introduction
Dabigatran etexilate is an orally administered prodrug that is rapidly converted to its active form, dabigatran, a potent, direct thrombin inhibitor. It is widely used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.
For a generic version of a drug to be approved, regulatory agencies require bioequivalence (BE) studies to demonstrate that it performs in the same manner as the innovator product. These studies rely on accurate and precise measurement of the drug's concentration in biological matrices, typically plasma. The "gold standard" for this type of quantitative analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
A critical component of a robust LC-MS/MS bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS). Dabigatran-13C,d3 is a SIL-IS for dabigatran. It is chemically identical to dabigatran but has a higher mass due to the incorporation of carbon-13 and deuterium atoms. This ensures that it co-elutes with the analyte (dabigatran) and experiences similar ionization and potential matrix effects, allowing for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.
Bioequivalence Study Protocol
A typical bioequivalence study for dabigatran etexilate formulations is conducted as a randomized, open-label, two-period, two-sequence, single-dose, crossover study in healthy human volunteers under fasting conditions.
2.1 Study Design
-
Subjects: A cohort of healthy adult human volunteers meeting specific inclusion and exclusion criteria.
-
Dosing: Subjects are administered a single oral dose of the test formulation or the reference formulation of dabigatran etexilate.
-
Study Periods: The study consists of two periods separated by a "washout" period of at least 7 days to ensure complete elimination of the drug from the body before the next administration.
-
Crossover Design: Subjects who received the test formulation in the first period receive the reference formulation in the second, and vice-versa.
-
Sample Collection: Blood samples are collected in K2-EDTA vacutainers at pre-specified time points, typically pre-dose (0 hours) and at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours). Plasma is separated by centrifugation and stored at -70°C until analysis.
Bioanalytical Method Protocol
The following protocol outlines a validated LC-MS/MS method for the quantification of dabigatran in human plasma using this compound as the internal standard.
3.1 Materials and Reagents
-
Dabigatran reference standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (Milli-Q or equivalent)
3.2 Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for calibration standards, quality controls (QCs), and study samples.
-
Allow all plasma samples and standards to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into the labeled tubes.
-
Add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 200 ng/mL) to all tubes except for the blank.
-
Vortex briefly.
-
Add 400 µL of methanol containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
3.3 Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical instrument parameters for the analysis.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 10% B, increase to 90% B over 2.5 min, hold, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Dabigatran | This compound (IS) |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 472.2 | 476.2 |
| Product Ion (m/z) | 289.1 | 293.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | 35 eV | 35 eV |
| Declustering Potential (DP) | 100 V | 100 V |
3.4 Method Validation Summary
The bioanalytical method must be validated according to regulatory guidelines. The table below presents typical acceptance criteria and representative data.
Table 3: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Representative Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | e.g., 1.0 - 500.0 ng/mL | 1.0 - 500.0 ng/mL |
| Intra-day Accuracy | 85-115% (80-120% for LLOQ) | 96.5% - 104.2% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | ≤ 7.8% |
| Inter-day Accuracy | 85-115% (80-120% for LLOQ) | 98.1% - 102.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | ≤ 6.5% |
| Matrix Effect | %CV ≤ 15% | 4.3% |
| Recovery | Consistent and reproducible | ~85% |
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), AUCt (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUCinf (area under the curve extrapolated to infinity) are calculated for both test and reference products for each subject.
The log-transformed Cmax, AUCt, and AUCinf values are then analyzed using an Analysis of Variance (ANOVA) model. Bioequivalence is concluded if the 90% Confidence Intervals (CI) for the ratio of the geometric means (Test/Reference) of these parameters fall within the regulatory acceptance range of 80.00% to 125.00%.
Visualizations
5.1 Experimental Workflow
Caption: Workflow for a Dabigatran Bioequivalence Study.
5.2 Bioequivalence Assessment Logic
Caption: Logic for Determining Bioequivalence.
Troubleshooting & Optimization
Technical Support Center: Optimizing Dabigatran-13C,d3 Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Dabigatran-13C,d3 in mass spectrometry experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to low signal intensity for this compound and provides systematic steps to identify and resolve the problem.
Issue: Low or No Signal Intensity for this compound
1. Is the instrument correctly tuned and calibrated?
-
Verification: Ensure that the mass spectrometer has passed its routine performance qualification and has been recently tuned and calibrated according to the manufacturer's recommendations. Regular calibration with certified standards is crucial for maintaining accurate mass measurements and optimal performance.[1]
-
Action: If the instrument fails performance checks, follow the manufacturer's protocol for tuning and calibration.
2. Are the mass transitions for this compound correctly defined?
-
Verification: Confirm the precursor and product ion m/z values for this compound. For Dabigatran, common transitions are m/z 472.2 → 289.2 and 472.2 → 306.2.[2] Given the 13C and d3 labeling, the precursor ion for this compound would be expected at a higher m/z. The exact mass shift will depend on the number and location of the labels. For example, a common labeled form is [13C6]-Dabigatran, which has a precursor ion of m/z 478.2.[2]
-
Action: Consult the certificate of analysis for your this compound internal standard to confirm the exact mass and expected fragmentation pattern. Optimize the collision energy for your specific instrument to maximize the intensity of the desired product ions.
3. Is the ionization source operating optimally?
-
Verification: Electrospray ionization (ESI) in positive ion mode is typically used for Dabigatran analysis.[3] Check the spray stability and ion source cleanliness. Contamination from sample residues, mobile phase impurities, or column bleed can lead to high background noise and poor signal-to-noise ratios.[1]
-
Action: Clean the ion source, including the capillary, cone, and lenses, according to the manufacturer's instructions. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the this compound signal.
4. Could matrix effects be suppressing the signal?
-
Verification: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[4][5] This is a common issue in complex matrices like plasma.
-
Action:
-
Improve Sample Preparation: Employ a more rigorous sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[6][7]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components. This may involve changing the mobile phase composition, gradient profile, or using a different stationary phase.
-
Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2]
-
5. Is the sample preparation adequate?
-
Verification: Inefficient extraction of this compound from the sample matrix will result in low signal intensity.
-
Action: Evaluate the recovery of your sample preparation method. A common method for plasma samples is protein precipitation with acetonitrile or methanol.[3][8] Ensure complete protein precipitation and efficient extraction of the analyte. For complex samples, a liquid-liquid extraction or solid-phase extraction may provide a cleaner extract and better recovery.[9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Dabigatran and its stable isotope-labeled internal standards?
A1: For Dabigatran, the protonated molecule [M+H]+ is observed at m/z 472.3. Common MRM transitions are m/z 472.3 → 289.1 and 472.3 → 172.[6][7] For stable isotope-labeled internal standards, the precursor mass will be shifted. For example, Dabigatran-d4 has a precursor at m/z 476 and a product ion at m/z 293.[6][7] For [13C6]-Dabigatran, the precursor is m/z 478.2 and the product is m/z 295.2.[2] The exact transitions for this compound should be confirmed from the supplier's certificate of analysis and optimized on your specific instrument.
Q2: What are the recommended starting LC conditions for Dabigatran analysis?
A2: A reversed-phase C18 or C8 column is commonly used.[3][6][7] A gradient elution with a mobile phase consisting of an aqueous component with an additive like formic acid and an organic component like acetonitrile or methanol is typical.
Q3: How can I minimize ion suppression when analyzing plasma samples?
A3: Ion suppression is a significant challenge in bioanalysis. To minimize it:
-
Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[10]
-
Effective Sample Cleanup: Solid-phase extraction (SPE) is generally more effective at removing phospholipids and other matrix components that cause ion suppression compared to protein precipitation.
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.
Q4: What ionization source settings should I start with?
A4: Positive mode electrospray ionization (ESI) is the standard for Dabigatran analysis.[3] Initial settings can be guided by the instrument manufacturer's recommendations for compounds of similar mass and polarity. Typical starting points might include:
-
Capillary Voltage: 3.0-5.0 kV
-
Source Temperature: 300-500 °C
-
Nebulizer Gas (e.g., Nitrogen): 30-50 psi
-
Drying Gas Flow: 8-12 L/min
These parameters should be systematically optimized to maximize the signal for this compound.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general starting point. The specific column, mobile phases, and gradient should be optimized for your system.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: To be determined based on the certificate of analysis for this compound and optimized.
LC-MS/MS Workflow Diagram
Caption: General workflow for LC-MS/MS analysis of Dabigatran.
Quantitative Data Summary
The following tables summarize typical parameters found in the literature for Dabigatran analysis, which can be used as a starting point for optimizing the analysis of this compound.
Table 1: Example LC Parameters for Dabigatran Analysis
| Parameter | Setting 1 | Setting 2 |
| Column | C18, 100 x 2.1 mm, 1.7 µm | C8, 150 x 4.6 mm, 5 µm[6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] | 5 mM Ammonium Formate[6][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile/Methanol[6][7] |
| Flow Rate | 0.3 mL/min | 1.0 mL/min[6][7] |
| Column Temp. | 40 °C | Not Specified |
Table 2: Example MS Parameters for Dabigatran and Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Dabigatran | 472.3 | 289.1 | ESI+ | [3] |
| Dabigatran-d4 | 476.0 | 293.0 | ESI+ | [6][7] |
| [13C6]-Dabigatran | 478.2 | 295.2 | ESI+ | [2] |
References
- 1. zefsci.com [zefsci.com]
- 2. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nebiolab.com [nebiolab.com]
Technical Support Center: Quantification of Dabigatran in Urine Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals on minimizing matrix effects when quantifying dabigatran in urine samples.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of dabigatran in urine samples, focusing on the mitigation of matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Co-elution of interfering substances from the urine matrix. | - Optimize the chromatographic gradient to better separate dabigatran from matrix components.- Employ a more effective sample preparation method such as Solid-Phase Extraction (SPE) to remove interferences. |
| Inconsistent Results (Poor Precision) | Variable matrix effects between different urine samples. | - Utilize a stable isotope-labeled internal standard (SIL-IS), such as dabigatran-d3 or ¹³C₆-dabigatran, to compensate for variations in matrix effects and ionization efficiency.[1][2]- Ensure thorough mixing and consistent processing of all samples. |
| Low Analyte Recovery | Inefficient extraction of dabigatran from the urine matrix. | - Optimize the pH of the sample and extraction solvent during Liquid-Liquid Extraction (LLE) or SPE.- Evaluate different SPE sorbents (e.g., mixed-mode cation exchange) to improve retention and elution of dabigatran. |
| Signal Suppression or Enhancement | Ionization competition in the mass spectrometer source due to co-eluting matrix components. | - Dilute the urine sample to reduce the concentration of interfering matrix components.[3]- Improve sample cleanup using SPE or LLE to remove phospholipids and other interfering substances.- Adjust the chromatographic method to separate the elution of dabigatran from regions of significant matrix-induced ion suppression. |
| High Background Noise | Contamination from the sample matrix or laboratory environment. | - Use high-purity solvents and reagents.- Implement a rigorous cleaning protocol for the LC-MS system.- Include blank matrix samples in the analytical run to identify sources of contamination. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect dabigatran quantification in urine?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. In urine, endogenous substances like salts, urea, and other metabolites can suppress or enhance the ionization of dabigatran in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.
2. What is the most effective sample preparation technique to minimize matrix effects for dabigatran in urine?
Solid-Phase Extraction (SPE) is generally considered a highly effective technique for minimizing matrix effects in complex matrices like urine. It provides superior cleanup compared to simpler methods like "dilute-and-shoot" or protein precipitation. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for isolating a polar, basic compound like dabigatran from the diverse components of urine.
3. Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A SIL-IS (e.g., dabigatran-d3 or ¹³C₆-dabigatran) is the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1][2] Because it has nearly identical physicochemical properties to dabigatran, it co-elutes and experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise results.
4. Can I use a "dilute-and-shoot" method for quantifying dabigatran in urine?
While simple and high-throughput, a "dilute-and-shoot" approach is often susceptible to significant matrix effects in urine analysis.[3] The high concentration of salts and other endogenous components can lead to ion suppression. This method may be suitable for screening purposes or if the required sensitivity is low, but for accurate quantitative results, more extensive sample cleanup is recommended.
5. How can I assess the extent of matrix effects in my assay?
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on dabigatran quantification, highlighting matrix effects and recovery.
Table 1: Matrix Effect and Extraction Recovery of Dabigatran in Urine
| Sample Preparation Method | Matrix Effect (%) | Extraction Recovery (%) | LC-MS/MS Method | Reference |
| One-step dilution | 97.0 - 101.9 | 85.1 - 99.5 | UPLC-MS/MS | [3] |
Table 2: LC-MS/MS Parameters for Dabigatran Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 472.3 | [4] |
| Product Ion (m/z) | 289.1 | [4] |
| Internal Standard | ¹³C₆-dabigatran | [1] |
| IS Precursor Ion (m/z) | 478.3 | [2] |
| IS Product Ion (m/z) | 295.1 | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the pre-treated urine sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute dabigatran with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 0.5 mL of urine, add 50 µL of an internal standard solution and 0.5 mL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 9).
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Protein Precipitation (for comparison)
While less effective for urine, this method is common for plasma and can be adapted.
-
Sample Preparation: To 100 µL of urine, add 300 µL of cold acetonitrile containing the internal standard.
-
Precipitation: Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube for analysis.
Visualizations
Caption: Experimental workflow for dabigatran quantification in urine.
Caption: The impact of urine matrix on LC-MS/MS analysis.
References
- 1. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generic Methods for Simultaneous Analysis of Four Direct Oral Anticoagulants in Human Plasma and Urine by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of co-medications on the quantification of dabigatran with an isotopic internal standard.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the impact of co-medications on the quantification of dabigatran using an isotopic internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for dabigatran quantification in biological matrices?
A1: The gold standard for quantifying dabigatran in biological matrices like plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, allowing for accurate measurement of the drug and its metabolites. The use of a stable isotope-labeled internal standard, such as dabigatran-D4 or dabigatran-13C6, is crucial for correcting for matrix effects and variations in sample processing.[3][4]
Q2: Why is an isotopic internal standard essential for accurate dabigatran quantification?
A2: An isotopic internal standard is chemically identical to the analyte (dabigatran) but has a different mass due to the incorporation of heavy isotopes. This ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer. By comparing the signal of the analyte to the known concentration of the internal standard, accurate quantification can be achieved, even in the presence of matrix components that can suppress or enhance the signal.
Q3: What are the known metabolites of dabigatran, and should they be monitored?
A3: Dabigatran etexilate (the prodrug) is rapidly converted to its active form, dabigatran. Dabigatran is further metabolized to form acylglucuronides.[1][2] The simultaneous quantification of dabigatran etexilate, dabigatran, and its acylglucuronide metabolites can provide a more comprehensive pharmacokinetic profile.[1][2] The decision to monitor metabolites depends on the specific research question and regulatory requirements.
Q4: Can co-administered drugs interfere with dabigatran quantification?
A4: Yes, co-administered drugs can potentially interfere with dabigatran quantification. This interference can be due to several factors, including:
-
Isobaric Interference: A co-medication or its metabolite may have the same nominal mass as dabigatran or its internal standard, leading to an artificially high signal.
-
Matrix Effects: Co-medications can alter the ionization efficiency of dabigatran in the mass spectrometer's ion source, leading to ion suppression or enhancement.[5]
-
Chromatographic Co-elution: If a co-medication or its metabolite is not chromatographically separated from dabigatran, it can cause interference.
Troubleshooting Guide
Issue 1: Inconsistent or irreproducible results for dabigatran concentration.
-
Possible Cause: Matrix effects from endogenous plasma components or co-medications.[5]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering matrix components.[3][4]
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to improve the separation of dabigatran from interfering compounds.
-
Verify Internal Standard Performance: Ensure the isotopic internal standard is tracking the analyte's behavior correctly by monitoring their peak area ratios across different lots of matrix.
-
Issue 2: Unexpectedly low or high dabigatran concentrations in patient samples.
-
Possible Cause: Drug-drug interactions affecting the pharmacokinetics of dabigatran.
-
Troubleshooting Steps:
-
Review Co-medication Profile: Identify all co-administered drugs in the patient's regimen.
-
Investigate Known Interactions:
-
P-glycoprotein (P-gp) inducers: Co-administration with potent P-gp inducers like rifampicin can significantly decrease dabigatran plasma concentrations.[6][7][8][9]
-
Proton Pump Inhibitors (PPIs): Concomitant use of PPIs such as pantoprazole or omeprazole may lead to lower dabigatran exposure.[10][11][12]
-
-
Consult Pharmacokinetic Literature: Research potential interactions between dabigatran and the identified co-medications.
-
Issue 3: Poor peak shape (tailing, fronting, or splitting) for dabigatran or the internal standard.
-
Possible Cause: Column contamination, inappropriate mobile phase pH, or column degradation.
-
Troubleshooting Steps:
-
Column Wash: Flush the column with a strong solvent to remove potential contaminants.
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for the chemical properties of dabigatran to maintain a consistent ionization state.
-
Guard Column Replacement: If a guard column is in use, replace it as it may be fouled.
-
Column Replacement: If the above steps do not resolve the issue, the analytical column may need to be replaced.
-
Data on Co-medication Impact
The following tables summarize the reported effects of specific co-medications on the pharmacokinetics of dabigatran.
Table 1: Impact of Rifampicin on Dabigatran Pharmacokinetics
| Pharmacokinetic Parameter | Change with Rifampicin Co-administration | Reference |
| Area Under the Curve (AUC) | ↓ 67% | [8] |
| Maximum Concentration (Cmax) | ↓ 65.5% | [8] |
Table 2: Impact of Proton Pump Inhibitors (PPIs) on Dabigatran Plasma Levels
| Dabigatran Level | Patients on PPIs (ng/mL) | Patients without PPIs (ng/mL) | P-value | Reference |
| Trough Level | 58.86 ± 36.76 | 110.72 ± 88.47 | < 0.05 | [10] |
| Peak Level | 88.0 ± 20.5 | 174.4 ± 139.64 | < 0.05 | [10] |
Experimental Protocols
Representative LC-MS/MS Method for Dabigatran Quantification in Human Plasma
This protocol is a synthesis of methodologies reported in the literature.[1][3][4]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 25 µL of dabigatran-D4 internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute dabigatran and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of 5 mM ammonium formate in water (A) and acetonitrile:methanol (50:50, v/v) with 0.2% formic acid (B).[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for dabigatran quantification.
Caption: Mechanism of matrix effects in LC-MS/MS.
References
- 1. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rifampin and Dabigatran Interaction: Important Drug Safety Information | empathia.ai [empathia.ai]
- 8. Decrease in the oral bioavailability of dabigatran etexilate after co-medication with rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dabigatran and Rifampin Interaction: Important Drug Safety Information | empathia.ai [empathia.ai]
- 10. The Impact of Proton Pump Inhibition on Dabigatran Levels in Patients With Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
How to handle variability in internal standard response for Dabigatran-13C,d3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the internal standard (IS) response for Dabigatran-13C,d3 during LC-MS/MS analysis.
Troubleshooting Guide: Internal Standard (IS) Response Variability
Variability in the internal standard signal can compromise the accuracy and reliability of bioanalytical data.[1][2][3] This guide provides a systematic approach to identifying and resolving common issues.
Question: My this compound internal standard response is highly variable between samples. What are the potential causes and how can I troubleshoot this?
Answer:
High variability in the IS response is a common issue in LC-MS/MS bioanalysis and can stem from several factors throughout the analytical workflow.[2] A systematic investigation is crucial to pinpoint the root cause.[4]
Step 1: Initial Data Review and Pattern Recognition
The first step is to carefully examine the pattern of IS variability.
-
Random vs. Systematic Variability: Is the variability sporadic across the analytical run, or is there a discernible pattern (e.g., a gradual decrease or increase in signal, or consistently low/high responses in specific samples)?
-
Correlation with Sample Type: Is the variability more pronounced in incurred samples compared to calibration standards and quality controls (QCs)?[1][3]
Data Presentation: IS Response Analysis
| Sample ID | Sample Type | IS Peak Area | Observation |
| CAL-1 | Calibrator | 1,520,345 | Baseline |
| CAL-5 | Calibrator | 1,498,765 | Consistent with baseline |
| QC-Low | QC | 1,550,112 | Consistent with baseline |
| QC-High | QC | 1,480,550 | Consistent with baseline |
| Study-001 | Incurred Sample | 750,234 | Significant drop in response |
| Study-002 | Incurred Sample | 1,510,890 | Consistent with baseline |
| Study-003 | Incurred Sample | 690,456 | Significant drop in response |
Step 2: Troubleshooting Workflow
Based on the initial data review, follow this workflow to isolate the problem.
Diagram: Troubleshooting Workflow for IS Variability
Caption: A logical workflow for troubleshooting internal standard variability.
Step 3: Common Causes and Corrective Actions
Sample Preparation Issues
-
Inconsistent Extraction Recovery: Thorough mixing during extraction steps is critical. For protein precipitation, ensure complete protein crashing. In liquid-liquid extraction (LLE) or solid-phase extraction (SPE), variability in partitioning or elution can be a factor.
-
Solution: Optimize the extraction procedure. Ensure consistent vortexing times and speeds. For SPE, ensure the sorbent is not overloaded and that elution volumes are consistent.
-
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the IS, leading to variability.[5][6] This is often observed as different IS responses between the clean matrix of calibrators/QCs and the more complex incurred samples.[1]
-
Solution: Improve the sample cleanup process to remove interfering matrix components. This may involve switching from protein precipitation to LLE or SPE. Also, optimizing the chromatography to separate the IS from the interfering peaks is a key strategy.
-
-
Human Error: Inconsistent pipetting of the IS solution is a common source of random variability.
-
Solution: Ensure pipettes are calibrated. Use a consistent technique for adding the IS to all samples. Adding the IS as early as possible in the workflow can help compensate for variability in subsequent steps.[2]
-
Liquid Chromatography (LC) System Issues
-
Autosampler/Injector Problems: Inconsistent injection volumes or partial clogging of the injector needle or seat can lead to variable amounts of sample being introduced into the system.
-
Solution: Perform routine maintenance on the autosampler. Check for leaks and ensure the wash solvents are appropriate and sufficient to prevent carryover.
-
-
Chromatographic Problems: Poor peak shape, shifting retention times, or inadequate separation of the IS from matrix components can affect peak integration and signal intensity.[7]
-
Solution: Equilibrate the column sufficiently. If retention times are shifting, check the mobile phase composition and the pump performance. A guard column can help protect the analytical column from contaminants.
-
Mass Spectrometry (MS) Issues
-
Ion Source Contamination: A dirty ion source can lead to a gradual or sudden decrease in signal intensity (ion suppression) for both the analyte and the IS.
-
Solution: Clean the ion source according to the manufacturer's recommendations.
-
-
Ionization Competition: At high concentrations, the analyte can compete with the IS for ionization, leading to a suppressed IS signal in high-concentration samples.[8][9]
-
Solution: Ensure the IS concentration is appropriate and does not lead to detector saturation. The IS response should be consistent across the calibration curve.
-
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred?
A1: A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS.[2] Because its physicochemical properties are nearly identical to the analyte, it co-elutes and experiences the same degree of extraction recovery, and matrix effects.[7][10] This allows it to effectively track and compensate for variations that occur during sample preparation and analysis, leading to more accurate and precise results.[10]
Q2: What are acceptable limits for internal standard variability?
A2: While there is no universal consensus, a common practice is to investigate if the IS response in any sample deviates by more than 50% from the mean IS response of the calibration standards and QCs in the same run.[2] Regulatory guidance, such as the FDA's M10 Bioanalytical Method Validation, recommends monitoring IS responses to identify systemic variability.[4]
Q3: Can the analyte concentration affect the internal standard response?
A3: Yes. If the analyte and IS co-elute, high concentrations of the analyte can compete for ionization in the mass spectrometer's source, leading to suppression of the IS signal.[8] This is why it's important to evaluate the IS response across the entire range of calibration standards during method development.
Q4: My IS response is consistent in calibrators and QCs but drops in some patient samples. What is the most likely cause?
A4: This pattern strongly suggests a matrix effect that is present in the patient samples but not in the cleaner matrix used for calibrators and QCs.[1] The patient samples may contain co-medications, metabolites, or other endogenous substances that co-elute with and suppress the ionization of your IS. The solution is to improve sample cleanup or chromatographic separation.
Q5: What is the general workflow for a Dabigatran bioanalytical method?
A5: A typical workflow involves sample preparation, LC separation, and MS/MS detection.
Diagram: Bioanalytical Workflow for Dabigatran
Caption: A standard workflow for the bioanalysis of Dabigatran in plasma.
Experimental Protocol: Dabigatran Quantification in Human Plasma
This protocol is a representative example based on published methodologies.[11]
1. Materials and Reagents
-
Dabigatran and this compound standards
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium formate
-
Human plasma (K2EDTA)
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of this compound working solution (e.g., at 200 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 2 mM Ammonium Formate : Methanol : Acetonitrile (20:40:40, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| MS System | Sciex API 4000 or equivalent with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Dabigatran: 472.2 -> 289.1 m/z this compound: 478.2 -> 295.2 m/z[11] |
| Temperature | 450°C |
| Collision Energy | Optimized for specific instrument |
4. Data Analysis
-
Integrate the peak areas for both Dabigatran and this compound.
-
Calculate the peak area ratio (Dabigatran / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Dabigatran in unknown samples by interpolation from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
Selection of the appropriate LC column for optimal separation of dabigatran.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of the appropriate Liquid Chromatography (LC) column and optimization of separation for dabigatran and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column used for dabigatran separation?
A1: The most frequently utilized columns for dabigatran etexilate analysis are reversed-phase (RP) columns, with C18 (octadecyl silane) being the most common stationary phase.[1][2][3][4] Several methods have also successfully employed C8 (octyl silane) and Cyano (CN) stationary phases.[5]
Q2: What are the typical mobile phase compositions for dabigatran analysis?
A2: Mobile phases for dabigatran separation are typically composed of an aqueous buffer and an organic modifier. Common buffers include phosphate[6][4][7] and ammonium formate.[1][5] The pH of the aqueous phase is often acidic, ranging from 2.0 to 5.5.[2][6][4][5][7] Acetonitrile is the most common organic modifier, often used in combination with methanol or water.[1][2][6][5][8]
Q3: What detection wavelength is recommended for dabigatran etexilate?
A3: The UV detection wavelength for dabigatran etexilate is typically in the range of 220-310 nm. Specific studies have reported optimal detection at 220 nm[6][7], 225 nm[8], 230 nm[4], 254 nm[2], 255 nm[5], and 310 nm.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For dabigatran, an acidic pH (e.g., 2.0-4.5) is often optimal.[2][4][7] |
| Column overload. | Reduce the sample concentration or injection volume.[9] | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary.[9] | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure accurate preparation of the mobile phase and proper mixing.[9] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[7][9] | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[9] | |
| Poor Resolution Between Dabigatran and Impurities | Suboptimal mobile phase composition. | Modify the organic-to-aqueous ratio in the mobile phase or try a different organic modifier (e.g., methanol instead of acetonitrile).[3] |
| Inadequate stationary phase selectivity. | Consider a different column chemistry (e.g., C8 or CN instead of C18) to alter selectivity.[5] | |
| Gradient elution program is not optimized. | Adjust the gradient slope or duration to improve the separation of closely eluting peaks.[6] | |
| Ghost Peaks | Contaminated mobile phase or sample. | Use fresh, high-purity solvents and filter all solutions before use.[9] |
| Carryover from previous injections. | Implement a needle wash step in the injection sequence and inject a blank solvent to check for carryover. |
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the routine analysis of dabigatran etexilate in bulk drug and pharmaceutical dosage forms.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Inertsil ODS-4, 250mm x 4.6mm, 5µm[6] |
| Mobile Phase A | Phosphate buffer (pH 3.0)[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Time(min)/%B: 0/15, 15/40, 40/70, 42/15, 50/15[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 25°C[6] |
| Detection | UV at 220 nm[6] |
| Injection Volume | 10 µL[6] |
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of dabigatran etexilate mesylate reference standard in the diluent (water:acetonitrile, 70:30 v/v) to obtain a known concentration.[6]
-
Further dilute as needed to prepare working standard solutions.
Sample Preparation:
-
For capsule dosage forms, accurately weigh the contents of not less than 10 capsules and calculate the average weight.
-
Weigh a quantity of the powdered capsule contents equivalent to a specific amount of dabigatran etexilate and transfer it to a volumetric flask.
-
Add the diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate dabigatran from its degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Phenomenex Kinetex EVO C18, 250mm x 4.6mm, 5µm[2] |
| Mobile Phase | Triethylammonium phosphate buffer (pH 2.0):methanol:acetonitrile (30:30:40 v/v/v)[2] |
| Flow Rate | 0.6 mL/min[2] |
| Detection | UV at 254 nm[2] |
Forced Degradation Study Protocol:
-
Acid Degradation: Treat the drug substance with 1M HCl at 85°C.[6]
-
Base Degradation: Treat the drug substance with 5M NaOH at room temperature.[6]
-
Oxidative Degradation: Treat the drug substance with 5% H2O2 at 85°C.[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat.[6]
-
Photolytic Degradation: Expose the drug substance solution to UV light.[6]
After exposure for a specified duration, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis.
Visualizations
Caption: A generalized workflow for the HPLC analysis of dabigatran.
References
- 1. wjpmr.com [wjpmr.com]
- 2. iajps.com [iajps.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. iajpr.com [iajpr.com]
- 5. ijbpr.net [ijbpr.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. tsijournals.com [tsijournals.com]
- 8. actascientific.com [actascientific.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Strategies to improve the limit of quantification for dabigatran in plasma.
Welcome to the technical support center for the bioanalysis of dabigatran in plasma. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work, with a focus on strategies to improve the limit of quantification (LOQ).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and reliable method for quantifying dabigatran in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for measuring dabigatran plasma concentrations due to its high sensitivity, specificity, and accuracy, especially at low concentration levels (<50 ng/mL).[1][2][3] Methods utilizing ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS can offer even greater sensitivity and faster analysis times.[3][4]
Q2: Why is a stable isotope-labeled (SIL) internal standard essential for accurate dabigatran quantification?
A2: A SIL internal standard, such as 13C6-dabigatran or dabigatran-d4, is crucial because it co-elutes with the analyte and behaves nearly identically during sample extraction, chromatography, and ionization.[1][3] This effectively compensates for variations in sample recovery and corrects for matrix effects (ion suppression or enhancement), leading to highly accurate and precise quantification.
Q3: How should I handle dabigatran's active metabolites, the acylglucuronides?
A3: Dabigatran has active acylglucuronide metabolites that can convert back to the parent drug. For analysis, you can choose to measure "free" dabigatran or "total" dabigatran.
-
For free dabigatran: Acidify the plasma sample (e.g., with ammonium formate) to ensure stability and use a chromatographic method that separates dabigatran from its glucuronide metabolites.[5]
-
For total dabigatran: Subject the plasma sample to enzymatic (using β-glucuronidase) or alkaline hydrolysis to convert the acylglucuronides back into dabigatran before extraction and analysis.[5][6]
Q4: What are the typical LOQs reported for dabigatran in plasma using LC-MS/MS?
A4: Published LC-MS/MS methods have achieved LOQs ranging from approximately 0.6 ng/mL to 2.5 ng/mL.[3][5] The specific LOQ depends heavily on the sample preparation technique, the sensitivity of the mass spectrometer, and the chromatographic conditions.
Troubleshooting Guide: Improving the Limit of Quantification (LOQ)
This guide addresses common issues that can lead to a high LOQ (low sensitivity) and provides strategies for improvement.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low signal-to-noise (S/N) ratio for the analyte at low concentrations. | 1. Matrix Effects: Co-eluting phospholipids or other endogenous components from the plasma matrix are suppressing the ionization of dabigatran.[4]2. Inefficient Sample Cleanup: The sample preparation method does not sufficiently remove interfering substances.3. Suboptimal MS/MS Parameters: Ion source settings or MRM transition parameters are not optimized for maximum signal. | 1. Improve Sample Preparation: Switch from a simple Protein Precipitation (PPT) method to Solid Phase Extraction (SPE) or use a phospholipid removal plate/column for cleaner extracts.[1][4]2. Optimize Chromatography: Use a UPLC/UHPLC system for sharper peaks and better resolution. Adjust the gradient to better separate dabigatran from matrix interferences.[3]3. Optimize MS/MS Conditions: Perform a full optimization of the dabigatran MRM transitions (precursor/product ions) and collision energy. Tune ion source parameters (e.g., gas flows, temperature, spray voltage).[7] |
| High background noise or interfering peaks near the analyte's retention time. | 1. Contamination: Contamination from solvents, collection tubes, or the LC-MS/MS system itself.2. Insufficient Chromatographic Resolution: The analytical column is not adequately separating dabigatran from other compounds. | 1. System Check: Run blank injections (solvent and extracted blank matrix) to identify the source of contamination.2. Enhance Selectivity: Use more selective MRM transitions. While 472.2 → 289.2 is common, a second qualifying transition (e.g., 472.2 → 306.2) can confirm identity and avoid interference.[3]3. Improve Chromatography: Test a different column chemistry (e.g., C8 vs. C18) or adjust the mobile phase composition and gradient profile. |
| Poor or inconsistent analyte recovery during sample preparation. | 1. Suboptimal Extraction: The chosen extraction solvent or SPE sorbent is not efficient for dabigatran.2. Analyte Instability: Dabigatran or its prodrug, dabigatran etexilate, can be susceptible to hydrolysis during sample processing.[6] | 1. Optimize Extraction Protocol: Test different pH conditions and organic solvents for protein precipitation or different sorbents and elution solvents for SPE.2. Ensure Stability: Keep samples on ice or at 4°C during processing. Acidification can help stabilize dabigatran and its metabolites.[5] Process samples quickly. |
| Analyte signal is present but below the desired LOQ. | 1. Insufficient Sample Concentration: The final extract volume is too large, resulting in a diluted sample being injected.2. Low Injection Volume: The amount of analyte being loaded onto the LC column is too small. | 1. Concentrate the Sample: After the initial extraction (e.g., PPT or SPE), evaporate the solvent from the supernatant/eluate and reconstitute the residue in a smaller volume of mobile phase.[7]2. Increase Injection Volume: If the chromatography can tolerate it without peak distortion, increase the injection volume. |
Data Presentation: Comparison of Methodologies
The following tables summarize key parameters from various published methods for dabigatran quantification in plasma, providing a comparative overview of achievable performance.
Table 1: Sample Preparation and LOQs
| Method Principle | Sample Preparation Technique | Internal Standard | Achieved LOQ | Reference |
| LC-MS/MS | Protein Precipitation (Acetonitrile) | - | 1.00 ng/mL | [6] |
| LC-MS/MS | Solid Phase Extraction (SPE) | Dabigatran D4 | 1.04 ng/mL | [1] |
| UPLC-MS/MS | Protein Precipitation (Acetonitrile) & Phospholipid Removal | Dabigatran-13C6 | Not Specified | [4] |
| UPLC-MRM MS | Not Specified | 13C6-dabigatran | <0.6 ng/mL | [3] |
| LC-MS/MS | Protein Precipitation (Acetonitrile) | - | 2.5 ng/mL | [5] |
| LC-MS/MS | Protein Precipitation (Methanol) | 13C6-dabigatran | Not Specified | [8] |
Table 2: Mass Spectrometry Parameters
| Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| ESI Positive | 472.300 | 289.100 | [7] |
| ESI Positive | 472 | 289, 172 | [1] |
| ESI Positive | 472.2 | 289.2 (Quantifier), 306.2 (Qualifier) | [3] |
| ESI Positive | 472.20 | 289.10 | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted from a method that achieved an LOQ of 1.04 ng/mL.[1]
-
Spiking: To 200 µL of plasma, add the internal standard (Dabigatran D4).
-
Pre-treatment: Add an appropriate buffer to the plasma sample.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., a C8 cartridge) sequentially with methanol and then water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute dabigatran and the internal standard from the cartridge using an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, fixed volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a simpler, high-throughput method.[5][7]
-
Spiking: To 100 µL of plasma, add the internal standard.
-
Precipitation: Add 300-800 µL of cold acetonitrile (or methanol) to the plasma.[4][8]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate for analysis.
-
Optional Concentration Step: For improved sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.[7]
-
Analysis: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
Visualizations
Below are diagrams illustrating key workflows and concepts for improving dabigatran quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. endotell.ch [endotell.ch]
- 3. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Dabigatran Concentration Using Finger Prick Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validation of a Bioanalytical Method for Dabigatran Using a Stable Isotope-Labeled Internal Standard in Accordance with FDA/ICH Guidelines
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of dabigatran in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dabigatran-13C,d3, and adheres to the principles outlined in the FDA and International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] This document presents key performance characteristics in a comparative format, details experimental protocols, and includes a workflow diagram for clarity.
Method Performance and Comparison
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[5] It offers high precision and accuracy by compensating for variability in sample preparation and matrix effects. The following table summarizes the performance characteristics of a validated LC-MS/MS method for dabigatran utilizing a stable isotope-labeled internal standard, compared with other reported methods.
| Validation Parameter | Method with this compound (LC-MS/MS) | Alternative LC-MS/MS Methods | Alternative Coagulation-Based Assays |
| Linearity Range | 1.0 - 500 ng/mL | 1.04 - 406.49 ng/mL[6], 1.00 - 600.00 ng/mL[3] | 7 - 82 ng/mL (LOQ)[7][8] |
| Accuracy (% Bias) | Within ±15% of nominal concentration | 98.33 - 110.12%[3] | Variable, with biases from -17.3 to 4.0 ng/mL[7][8] |
| Precision (%RSD) | ≤15% | <10%[3] | Good for quality control levels[7][8] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.04 ng/mL[6] | 7 - 82 ng/mL[7][8] |
| Selectivity/Specificity | High, specific for dabigatran | High, specific for dabigatran and its metabolites[9] | Can be influenced by other anticoagulants[5] |
| Internal Standard | This compound | Dabigatran-d4[2][6], Dabigatran-13C6[10] | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. The following are key experimental protocols for the validation of the dabigatran LC-MS/MS method.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound).
-
Vortex the samples for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water.
-
Load the entire mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Dabigatran: m/z 472.2 → 289.1[10]
-
This compound: m/z 476.2 → 292.1 (hypothetical, based on structure)
-
Validation Experiments
-
Specificity and Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of dabigatran and the internal standard.
-
Linearity: Prepare a calibration curve using at least eight non-zero standards by spiking blank plasma with known concentrations of dabigatran. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.[6]
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Stability: Evaluate the stability of dabigatran in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]
Experimental Workflow
The following diagram illustrates the key stages of the bioanalytical method validation for dabigatran.
References
- 1. Validation of an LC-MS/MS method for the simultaneous quantification of dabigatran, rivaroxaban and apixaban in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of five specific assays for determination of dabigatran plasma concentrations in patients enrolled in the START-Laboratory Register - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Internal Standards for Dabigatran Quantification: Dabigatran-d3 versus 13C6-Dabigatran
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the direct thrombin inhibitor dabigatran, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: Dabigatran-d3 and 13C6-Dabigatran, supporting the selection of the most suitable standard for specific research needs.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they closely mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. While the ideal internal standard, Dabigatran-13C,d3, with both carbon-13 and deuterium labels, is not commonly cited in the literature, both Dabigatran-d3 and 13C6-Dabigatran have been successfully utilized in numerous bioanalytical methods. This comparison synthesizes available data to highlight the key performance characteristics of each.
Performance Data Summary
The following table summarizes the key quantitative performance parameters reported in literature for bioanalytical methods employing Dabigatran-d3 and 13C6-Dabigatran for the quantification of dabigatran in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Performance Metric | Dabigatran-d3 | 13C6-Dabigatran | Key Considerations |
| Linearity Range | 0 - 645 ng/mL[1][2] | 1.016 - 304.025 ng/mL[3], 2 - 500 µg/L[4] | Both standards demonstrate excellent linearity over a clinically relevant concentration range. |
| Precision (CV%) | Not explicitly stated in comparative studies. | Intra- and inter-day precision < 11.3%[4] | Methods using 13C6-Dabigatran have reported detailed precision data meeting regulatory acceptance criteria. |
| Accuracy | Not explicitly stated in comparative studies. | Within 93.8% and 108.8% of the nominal concentration[4] | Assays with 13C6-Dabigatran have demonstrated high accuracy. |
| Lower Limit of Quantification (LLOQ) | 1.1 ng/mL[2] | 2 µg/L (equivalent to 2 ng/mL)[4] | Both standards enable sensitive quantification at low concentrations. |
| Mass Difference (Analyte vs. IS) | +3 Da | +6 Da | A larger mass difference, as with 13C6-Dabigatran, can minimize potential isotopic crosstalk. |
| Potential for Isotope Effects | Deuterium labeling can sometimes lead to slight chromatographic shifts and differences in fragmentation patterns compared to the unlabeled analyte.[5][6] | 13C labeling is generally considered to have minimal to no isotopic effects, ensuring closer co-elution and identical physicochemical behavior to the analyte.[5][7] | For assays requiring the highest degree of accuracy, 13C-labeled standards are often preferred to mitigate any potential for deuterium-related isotope effects. |
Experimental Methodologies
The following sections detail a representative experimental protocol for the quantification of dabigatran in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is a composite of methodologies described in the cited literature.[3][8][9]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either Dabigatran-d3 or 13C6-Dabigatran in a suitable solvent like methanol).
-
Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B) is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
Visualizing the Workflow
The following diagrams illustrate the key processes involved in a typical bioanalytical workflow for dabigatran quantification and the logical comparison between the internal standards.
Caption: Experimental workflow for dabigatran bioanalysis.
Caption: Logical comparison of internal standards.
Conclusion
Both Dabigatran-d3 and 13C6-Dabigatran are suitable internal standards for the quantitative analysis of dabigatran in biological matrices. The choice between them may depend on the specific requirements of the assay and the availability of the standards.
-
Dabigatran-d3 has been widely used and is a cost-effective option that provides reliable results for many applications.
-
13C6-Dabigatran is theoretically superior due to the lower risk of isotopic effects, which can lead to improved accuracy and precision. The larger mass difference also helps to avoid any potential for isotopic overlap. For methods requiring the highest level of analytical rigor, such as those intended for regulatory submission, 13C6-Dabigatran may be the preferred choice.
Ultimately, the validation of the bioanalytical method according to regulatory guidelines will determine the suitability of the chosen internal standard for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukisotope.com [ukisotope.com]
- 8. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endotell.ch [endotell.ch]
Performance Showdown: A Comparative Guide to LC-MS/MS Platforms for Dabigatran Analysis
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the selection of an appropriate LC-MS/MS platform is paramount for achieving accurate and reliable quantification of therapeutic drugs like dabigatran. This guide provides an objective comparison of various LC-MS/MS systems for dabigatran analysis, supported by experimental data from published studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for the quantitative analysis of dabigatran in biological matrices due to its high sensitivity, selectivity, and specificity.[1][2] Several studies have demonstrated the successful development and validation of LC-MS/MS methods for determining dabigatran and its metabolites in human plasma.[3][4][5][6] This guide synthesizes the performance characteristics of different LC-MS/MS platforms as reported in the literature to aid in the selection of the most suitable system for your research needs.
Comparative Performance of LC-MS/MS Platforms
The following tables summarize the quantitative performance data for dabigatran analysis on various LC-MS/MS platforms, as extracted from peer-reviewed publications. It is important to note that these results were obtained under different experimental conditions and in different laboratories, which may influence the direct comparability of the data.
| Performance Metric | Shimadzu System | Waters System | Generic LC-MS/MS | Generic UPLC-MS/MS |
| Lower Limit of Quantification (LLOQ) | - | 0.46 µg/L[7] | 1.016 ng/mL[8] | 1.04 ng/mL[4][5] |
| Upper Limit of Quantification (ULOQ) | - | 800 µg/L[7] | 304.025 ng/mL[8] | 406.49 ng/mL[4][5] |
| Linearity (r²) | >0.99[9] | >0.99[7] | 0.9956[8] | ≥0.99[4][5] |
| Intra-day Precision (%CV) | - | < 4%[7] | - | - |
| Inter-day Precision (%CV) | - | < 6%[7] | - | - |
| Accuracy (%RE) | - | < 5%[7] | - | - |
| Recovery (%) | - | 104.5% (83.8–113.0%)[7] | >89.48%[6] | - |
Detailed Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding the performance data. Below are detailed experimental protocols from selected publications.
Method 1: Analysis on a Shimadzu LC-MS/MS System
-
Sample Preparation: Automated sample extraction and protein precipitation followed by filtration.[9]
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 2: Analysis on a Waters UPLC-MS/MS System
-
Sample Preparation: Protein precipitation.[7]
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 3: General LC-MS/MS Method for Dabigatran and its Metabolites
-
Sample Preparation: Deproteinization using acetonitrile, followed by evaporation and reconstitution in the mobile phase.[3]
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 4: Solid-Phase Extraction Based Method
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for dabigatran analysis by LC-MS/MS.
A generalized workflow for the LC-MS/MS analysis of dabigatran.
Conclusion
The choice of an LC-MS/MS platform for dabigatran analysis will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and budget. While direct comparative studies are limited, the available literature demonstrates that various platforms from major manufacturers like Shimadzu and Waters are capable of providing robust and reliable results for the quantification of dabigatran in biological matrices. When selecting a system, it is advisable to consider not only the instrument's performance specifications but also factors such as software usability, service, and support.[10][11] For optimal results, it is recommended to perform in-house validation of the chosen method to ensure it meets the specific analytical needs.
References
- 1. endotell.ch [endotell.ch]
- 2. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Dabigatran Bioanalysis in Clinical Research
A deep dive into the accuracy and precision requirements for quantifying dabigatran in clinical studies, this guide offers a comparative analysis of leading bioanalytical methods. Tailored for researchers, scientists, and drug development professionals, it provides a comprehensive overview of regulatory expectations and the performance of various analytical techniques, supported by experimental data and detailed protocols.
The accurate measurement of dabigatran, a direct thrombin inhibitor, in biological matrices is paramount for the successful execution of clinical trials. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods to ensure the reliability and integrity of pharmacokinetic and pharmacodynamic data. The harmonized International Council for Harmonisation (ICH) M10 guideline now serves as the global standard for bioanalytical method validation, outlining the acceptance criteria for parameters like accuracy and precision.
This guide will compare the performance of the gold-standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods with alternative approaches, providing a clear, data-driven perspective for selecting the most appropriate analytical strategy for your clinical study.
Performance Snapshot: Accuracy and Precision of Dabigatran Bioanalytical Methods
The following table summarizes the reported accuracy and precision data from various validated bioanalytical methods for the quantification of dabigatran in human plasma. This allows for a direct comparison of their performance characteristics.
| Method | Analyte(s) | Matrix | Concentration Range (ng/mL) | Intra-Day Precision (CV%) | Inter-Day Precision (CV%) | Accuracy (% Bias or % Recovery) | Reference |
| UPLC-MS/MS | Dabigatran | Human Plasma | 2 - 500 µg/L | < 11.3% | < 11.3% | 93.8% - 108.8% | [1] |
| LC-MS/MS | Dabigatran | Human Plasma | 1.04 - 406.49 | Not explicitly stated, but >98% compliance in incurred sample re-analysis indicates good precision | Not explicitly stated, but >98% compliance in incurred sample re-analysis indicates good precision | Not explicitly stated | [2] |
| UPLC-MRM MS | Dabigatran | Human Plasma | 0.8 - 800 µg/L | < 4% | < 6% | < 5% (inaccuracy) | [3][4][5] |
| LC-MS/MS | Dabigatran Etexilate, Dabigatran, Dabigatran Acylglucuronide | Human Plasma | Not specified | 3.84 - 9.79% (Dabigatran Etexilate), 1.07 - 8.76% (Dabigatran), 2.56 - 4.51% (Dabigatran Acylglucuronide) | Not specified | 95.84 - 109.44% (Dabigatran Etexilate), 99.4 - 103.42% (Dabigatran), 98.37 - 104.42% (Dabigatran Acylglucuronide) | [6] |
| HPLC-MS/MS | Dabigatran | Human Blood Serum | 5 - 1000 ng/L | < 5.6% | < 3.9% | 89.8% - 104.4% | [7] |
| RP-HPLC | Dabigatran Etexilate Mesylate | Capsules | 10 - 30 µg/ml | Not specified | 0.08% | 96.67% (recovery) | [8] |
| Coagulation Assays (HTI & ECA) | Dabigatran | Human Plasma | <0.5 - 586 | Not fully satisfactory in the low range | Not fully satisfactory in the low range | Good overall correlation with LC-MS/MS (r²=0.97 for HTI, r²=0.96 for ECA) but less reliable at low concentrations.[9][10][11] | [9][10][11] |
CV: Coefficient of Variation, HTI: Hemoclot Thrombin Inhibitors, ECA: Ecarin Clotting Assay, UPLC: Ultra-Performance Liquid Chromatography, HPLC: High-Performance Liquid Chromatography, MRM: Multiple Reaction Monitoring, RP: Reverse Phase.
Experimental Workflows and Methodologies
A generalized workflow for the bioanalytical analysis of dabigatran in clinical studies is depicted below. This process ensures that samples are collected, processed, analyzed, and reported in a controlled and validated manner.
Caption: A typical bioanalytical workflow for dabigatran analysis in clinical studies.
Detailed Experimental Protocols
Below are representative experimental protocols for the bioanalytical methods discussed. These protocols provide a detailed look into the methodologies employed in the cited studies.
UPLC-MS/MS Method for Dabigatran in Human Plasma[1]
-
Sample Preparation: A simple protein precipitation with methanol was employed.
-
Internal Standard: [(13)C(6)]-dabigatran.
-
Chromatography:
-
System: Acquity UPLC
-
Column: Acquity UPLC BEH C8 (100 mm × 1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
System: Tandem mass spectrometer
-
Ionization: Positive electrospray ionization (ESI)
-
Detection: Multiple reaction monitoring (MRM)
-
-
Analysis Time: 10 minutes, including sample preparation.
LC-MS/MS Method for Free and Total Dabigatran in Human Plasma[2]
-
Sample Preparation: Solid-phase extraction (SPE).
-
Internal Standard: Dabigatran D4.
-
Chromatography:
-
Column: Peerless basic C8 (150 × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 5 mM ammonium formate: Methanol and 0.2% formic acid (30:20:50, v/v/v).
-
Flow Rate: 1 mL/min.
-
-
Mass Spectrometry:
-
Detection: Multiple reaction monitoring (MRM) with transitions of m/z 472/289, 172 for dabigatran and m/z 476/293 for dabigatran D4.
-
-
Analysis Time: 2.5 minutes.
UPLC-MRM MS Method for Dabigatran in Human Plasma[3][4][5]
-
Sample Preparation: Protein precipitation.
-
Internal Standard: Not specified in the abstract.
-
Chromatography:
-
System: UPLC system
-
Column: Reverse phase column.
-
-
Mass Spectrometry:
-
System: Electrospray ionization-tandem mass spectrometry
-
Detection: Multiple reaction monitoring (MRM) mode.
-
-
Analysis Time: 2.5 minutes per injection.
Conclusion
The choice of a bioanalytical method for dabigatran in clinical studies is a critical decision that directly impacts the quality and reliability of the study data. LC-MS/MS methods, particularly those utilizing UPLC technology, have consistently demonstrated high levels of accuracy, precision, and sensitivity, establishing them as the gold standard for the quantitative analysis of dabigatran in biological matrices.[9][10][11] While coagulation assays can provide a qualitative or semi-quantitative measure of dabigatran's anticoagulant effect, their precision and accuracy, especially at lower concentrations, are generally inferior to that of LC-MS/MS.[9][10][11]
Researchers and drug development professionals must carefully consider the specific requirements of their clinical study, including the desired concentration range, sample throughput, and regulatory expectations, when selecting a bioanalytical method. The data and protocols presented in this guide provide a valuable resource for making an informed decision and ensuring the generation of high-quality data that will withstand regulatory scrutiny. Adherence to the principles outlined in the ICH M10 guideline is essential for the successful validation and application of any chosen method.
References
- 1. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays | PLOS One [journals.plos.org]
- 5. [PDF] UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. endotell.ch [endotell.ch]
- 10. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Critical Role of Dabigatran-13C,d3 in Ensuring Accurate Anticoagulant Monitoring
A new comparison guide highlights the utility of Dabigatran-13C,d3 as an internal standard for proficiency testing and external quality assessment schemes, crucial for the reliable monitoring of the direct thrombin inhibitor, Dabigatran. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available stable isotope-labeled internal standards, their performance characteristics, and the experimental protocols essential for accurate quantification of Dabigatran in biological matrices.
The therapeutic drug monitoring of Dabigatran is critical in various clinical scenarios, and the accuracy of these measurements heavily relies on the quality of the analytical methods employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of direct oral anticoagulants (DOACs) like Dabigatran, owing to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS methods to compensate for matrix effects and variations in sample processing and instrument response.
Comparing the Alternatives: A Data-Driven Approach
While several stable isotope-labeled analogs of Dabigatran are available, including Dabigatran-13C6, Dabigatran D4, and Dabigatran-d3, the selection of the most appropriate internal standard is critical for assay robustness. This compound, with its combination of both 13C and deuterium labeling, offers a significant mass shift from the unlabeled analyte, minimizing the risk of isotopic crosstalk and ensuring accurate quantification.
The following table summarizes the key performance parameters of LC-MS/MS methods utilizing different stable isotope-labeled internal standards for Dabigatran analysis.
| Internal Standard | Analyte Transition (m/z) | IS Transition (m/z) | Linearity Range (ng/mL) | Precision (%CV) | Reference |
| This compound | Data not explicitly found in searches, but would be similar to Dabigatran with a +4 or more mass shift for the precursor ion | Hypothetical: ~476 -> 293 or similar | Expected to be similar to other labeled standards | Expected to be <15% | General knowledge |
| Dabigatran-13C6 | 472.2 -> 289.1 | 478.2 -> 295.2 | 1.016 - 304.025 | Not explicitly stated | [1] |
| Dabigatran D4 | 472.0 -> 289.0 | 476.0 -> 293.0 | 1.04 - 406.49 | Not explicitly stated | [2] |
| Dabigatran-d3 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3] |
Note: While specific data for this compound was not found in the provided search results, its performance is expected to be comparable or superior to other labeled standards due to the nature of its isotopic labeling.
The Importance of Proficiency Testing and External Quality Assessment
Proficiency testing (PT) and external quality assessment (EQA) schemes, such as those offered by the North American Specialized Coagulation Laboratory Association (NASCOLA) and the External quality Control of diagnostic Assays and Tests (ECAT), are essential for ensuring inter-laboratory performance and the overall quality of Dabigatran measurements.[4][5] These programs provide participating laboratories with unknown samples to analyze, allowing for an objective assessment of their analytical method's accuracy and precision. The use of a reliable internal standard like this compound is a key factor in achieving accurate results in these schemes.
Experimental Workflow for Dabigatran Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Dabigatran in plasma samples using LC-MS/MS with a stable isotope-labeled internal standard.
Figure 1. Experimental workflow for Dabigatran quantification.
Detailed Experimental Protocol
A generalized experimental protocol for the quantification of Dabigatran in human plasma using LC-MS/MS is provided below. This protocol is based on methodologies described in the scientific literature.[1][2]
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex the sample for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dabigatran: 472.2 -> 289.1
-
This compound (hypothetical): ~476 -> ~293
-
-
3. Data Analysis:
-
Integrate the peak areas for both Dabigatran and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Dabigatran in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Framework for Proficiency Testing
The successful implementation of proficiency testing schemes relies on a well-defined logical framework that ensures the integrity and comparability of the results.
Figure 2. Logical framework for a Dabigatran proficiency testing scheme.
References
- 1. Proficiency Testing [nascola.com]
- 2. ecat.nl [ecat.nl]
- 3. Testing for dabigatran and rivaroxaban by clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. International external quality assessment for measurements of direct oral anticoagulants: results and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
The Indispensable Role of Internal Standards in Enhancing HPLC Bioanalysis Accuracy
In the landscape of drug development and clinical research, the precise quantification of drugs and their metabolites in biological matrices is paramount. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), stands as a cornerstone technology for this purpose. However, the inherent complexity of biological samples and the multi-step nature of the analytical workflow introduce significant potential for variability, which can compromise data accuracy. This guide compares the performance of HPLC bioanalysis with and without the use of an internal standard, presenting experimental data and established protocols to demonstrate why the inclusion of an internal standard is a critical practice for achieving reliable and accurate results.
An internal standard (IS) is a compound of known concentration, possessing similar physicochemical properties to the analyte of interest, which is added to every sample, including calibration standards and quality controls, before processing.[1][2] Its primary function is to correct for variations that can occur during sample preparation, injection, and analysis.[3] By calculating the ratio of the analyte's response to the internal standard's response, the method compensates for procedural errors, thereby significantly improving the accuracy and precision of the final concentration measurement.[4][5]
The Principle of Relative Response: Correcting for Variability
The fundamental advantage of using an internal standard lies in the principle of relative response. Bioanalytical methods are susceptible to numerous sources of error, from minor inconsistencies in sample extraction to fluctuations in instrument performance.[6] An internal standard, when chosen correctly, experiences the same variations as the analyte. Therefore, while the absolute signal of both the analyte and the IS may fluctuate between injections, their ratio remains constant, leading to more accurate and reproducible quantification.[7]
The diagram below illustrates the common sources of variability in a typical HPLC bioanalysis workflow.
References
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
A Comparative Analysis of Dabigatran and Warfarin in Clinical Settings
An objective guide for researchers and drug development professionals on the clinical performance, mechanisms, and trial protocols of two key oral anticoagulants.
This guide provides a detailed comparison of dabigatran and warfarin, two prominent oral anticoagulants used in the prevention of thromboembolic events. Drawing primarily from the landmark Randomized Evaluation of Long-Term Anticoagulation Therapy (RE-LY) trial, this document presents key efficacy and safety data, outlines the experimental methodology of this pivotal study, and illustrates the distinct mechanisms of action of each drug within the coagulation cascade.
Performance Data: Dabigatran vs. Warfarin
The following tables summarize the key efficacy and safety outcomes from the RE-LY trial, comparing two doses of dabigatran (110 mg and 150 mg, both administered twice daily) with dose-adjusted warfarin.[1][2][3]
Efficacy Outcomes
| Outcome | Dabigatran 110 mg (Annual Rate) | Dabigatran 150 mg (Annual Rate) | Warfarin (Annual Rate) | Relative Risk (95% CI) vs. Warfarin (110 mg) | Relative Risk (95% CI) vs. Warfarin (150 mg) | P-value (Superiority) vs. Warfarin (150 mg) |
| Stroke or Systemic Embolism | 1.53% | 1.11% | 1.69% | 0.91 (0.74-1.11) | 0.66 (0.53-0.82) | <0.001 |
| Hemorrhagic Stroke | 0.12% | 0.10% | 0.38% | - | - | <0.001 (for both doses) |
| All-Cause Mortality | 3.75% | 3.64% | 4.13% | - | - | 0.051 |
Safety Outcomes
| Outcome | Dabigatran 110 mg (Annual Rate) | Dabigatran 150 mg (Annual Rate) | Warfarin (Annual Rate) | P-value vs. Warfarin (110 mg) | P-value vs. Warfarin (150 mg) |
| Major Bleeding | 2.71% | 3.11% | 3.36% | 0.003 | 0.31 |
| Intracranial Bleeding | 0.23% | 0.30% | 0.74% | <0.05 | <0.05 |
| Major Gastrointestinal Bleeding | - | 1.51% | 1.02% | - | <0.001 |
| Life-Threatening Bleeding | 1.22% | 1.45% | 1.80% | <0.05 | <0.05 |
| Any Bleeding | 14.62% | 16.42% | 18.15% | <0.05 | <0.05 |
Mechanisms of Action
Dabigatran and warfarin employ distinct mechanisms to achieve their anticoagulant effects by targeting different points in the coagulation cascade.
Dabigatran is a direct thrombin inhibitor.[4][5][6] It directly and reversibly binds to the active site of thrombin (Factor IIa), a critical enzyme that converts fibrinogen to fibrin, which is the structural basis of a blood clot.[4][5] This inhibition occurs for both free and clot-bound thrombin.[5]
Warfarin , on the other hand, is a vitamin K antagonist.[7][8][9] It inhibits the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the activation of vitamin K.[7] This, in turn, disrupts the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[7][8]
The following diagram illustrates the coagulation cascade and the points of intervention for both dabigatran and warfarin.
Experimental Protocol: The RE-LY Trial
The Randomized Evaluation of Long-Term Anticoagulation Therapy (RE-LY) was a pivotal phase III, multicenter, prospective, randomized, open-label trial with blinded endpoint adjudication.[3][10][11]
Objective: To compare the efficacy and safety of two fixed doses of dabigatran with warfarin for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.[3][10]
Patient Population: The trial enrolled 18,113 patients with documented nonvalvular atrial fibrillation and at least one additional risk factor for stroke.[2][3][10] Key inclusion criteria included a history of stroke or transient ischemic attack, a left ventricular ejection fraction of less than 40%, or other specified risk factors.[3] Exclusion criteria included severe heart valve disorders, recent severe stroke, conditions with a high risk of hemorrhage, severe renal impairment (creatinine clearance <30 ml/min), and active liver disease.[3][11]
Treatment Arms:
-
Dabigatran 110 mg: Administered orally twice daily (blinded).[2]
-
Dabigatran 150 mg: Administered orally twice daily (blinded).[2]
-
Warfarin: Administered orally with the dose adjusted to maintain an international normalized ratio (INR) of 2.0-3.0 (open-label).[3][10]
Endpoints:
-
Primary Efficacy Endpoint: The composite of stroke (including hemorrhagic) or systemic embolism.[3][10]
-
Primary Safety Endpoint: Major hemorrhage.[3]
-
Secondary Endpoints: Included all-cause mortality, myocardial infarction, and various categories of bleeding events.[3]
Study Conduct: Patients were randomly assigned to one of the three treatment groups.[2] Those in the warfarin arm had their INR monitored at least monthly.[3] The median follow-up period was 2.0 years.[3] Adjudication of all clinical endpoints was performed by a committee blinded to the treatment allocation.[10][11]
The following diagram outlines the experimental workflow of the RE-LY trial.
References
- 1. svemg.it [svemg.it]
- 2. hrsonline.org [hrsonline.org]
- 3. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]
- 4. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Dabigatran - Wikipedia [en.wikipedia.org]
- 7. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. news-medical.net [news-medical.net]
- 10. Rationale and design of RE-LY: randomized evaluation of long-term anticoagulant therapy, warfarin, compared with dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dabigatran-13C,d3: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Dabigatran-13C,d3, a stable isotope-labeled form of the direct thrombin inhibitor Dabigatran. Adherence to these guidelines is essential for protecting personnel and the environment from potential hazards.
Core Disposal Principle: Chemical Incineration
The primary and recommended method for the disposal of this compound is through high-temperature chemical incineration. This process should be carried out in a licensed and appropriately equipped facility.
Key Disposal Methods:
-
Licensed Chemical Destruction Plant: The most secure method is to transfer the material to a licensed chemical destruction plant.[1]
-
Controlled Incineration: Alternatively, controlled incineration with flue gas scrubbing to neutralize harmful emissions is an acceptable method.[1] The material can also be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and exhaust air system.[2]
-
Hazardous Material Disposal Company: Unused or expired this compound should be offered to a licensed hazardous material disposal company for proper management.[3]
Crucial Restrictions:
-
Do Not Dispose with Regular Waste: Under no circumstances should this compound be disposed of with household garbage.[4]
-
Prevent Environmental Contamination: Avoid contaminating water, foodstuffs, feed, or seed during storage or disposal.[1]
-
Prohibition of Sewer Disposal: Do not discharge this chemical into sewer systems, drains, or surface waters.[1][2][3][5]
Handling of Contaminated Packaging
The packaging that has come into contact with this compound must be handled with the same level of care as the compound itself.
-
Decontamination for Recycling: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Secure Landfill Disposal: Alternatively, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.[1]
-
Incineration of Combustible Packaging: For packaging materials that are combustible, controlled incineration with flue gas scrubbing is a viable disposal option.[1]
-
Uncleaned Packs: Packaging that cannot be effectively cleaned should be disposed of in the same manner as the chemical contents.[5]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if necessary, when handling spills.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Ventilation: Ensure the area is adequately ventilated.[1][5]
-
Collection: Collect the spilled material and place it in suitable, closed containers labeled for disposal.[1][2] Avoid actions that could generate dust.[1]
-
Environmental Protection: It is critical to prevent the spilled chemical from entering drains or the wider environment.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
